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  • Product: 3-Methoxy-N-methylisoquinolin-6-amine

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling and Cellular Uptake Mechanisms of 3-Methoxy-N-methylisoquinolin-6-amine: A Technical Guide

Target Audience: Pharmacokineticists, Drug Discovery Scientists, and Transporter Biologists. Executive Summary The cellular uptake of small-molecule basic amines is rarely a simple matter of passive diffusion.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Drug Discovery Scientists, and Transporter Biologists.

Executive Summary

The cellular uptake of small-molecule basic amines is rarely a simple matter of passive diffusion. For compounds like 3-Methoxy-N-methylisoquinolin-6-amine , the interplay between structural lipophilicity and basicity dictates a complex, carrier-mediated journey across biological membranes. This whitepaper provides an in-depth mechanistic analysis of the cellular uptake pathways for this isoquinoline derivative, detailing the solute carrier (SLC) transport axis, kinetic benchmarking, and a self-validating experimental workflow for in vitro profiling.

Physicochemical Determinants of Transmembrane Flux

To understand the cellular uptake of 3-Methoxy-N-methylisoquinolin-6-amine, one must first analyze its ionization state at physiological pH. The molecule consists of a lipophilic methoxy-isoquinoline core and a secondary N-methylamine substituent at the 6-position.

  • Isoquinoline Core: The naked isoquinoline ring is a weak base with a known pKa​ of approximately 5.14[1].

  • Secondary Amine: The addition of the N-methylamine group introduces a highly basic center, typically exhibiting a pKa​ between 9.0 and 10.0[2].

At a physiological pH of 7.4, the secondary amine is predominantly protonated, rendering the molecule a monovalent organic cation. While the methoxy group contributes to the molecule's overall lipophilicity—allowing a minor fraction of un-ionized molecules to undergo passive transcellular diffusion—the bulk of the compound exists in a charged state. Because charged cations cannot easily permeate the hydrophobic lipid bilayer, cellular entry is rate-limited by active, carrier-mediated transport[3].

Carrier-Mediated Uptake: The SLC Transporter Axis

The primary cellular uptake pathways for cationic isoquinoline alkaloids are governed by the Solute Carrier (SLC) Family 22 , specifically the Organic Cation Transporters (OCTs)[3]. The transport of 3-Methoxy-N-methylisoquinolin-6-amine follows a highly polarized, vectorial route in primary clearance organs (liver and kidneys).

Basolateral Influx (Uptake)

Substrates of OCT1 are typically organic cations or weak bases that carry a positive charge at physiological pH[3].

  • Hepatic Uptake: In the liver, OCT1 (SLC22A1) is highly expressed on the basolateral membrane of hepatocytes, acting as the primary gateway for extracting the compound from systemic circulation[4].

  • Renal Uptake: In the kidneys, the homologous transporter OCT2 (SLC22A2) performs a similar basolateral uptake function in the proximal tubules.

Apical Efflux (Secretion)

Once inside the cytosol, intracellular accumulation is heavily regulated by apical efflux pumps to prevent cytotoxicity. The Multidrug and Toxin Extrusion proteins (MATE1/SLC47A1) and ATP-binding cassette transporters like P-glycoprotein (P-gp/ABCB1) actively pump the cation into the bile or urine[4]. MATE1 functions as an H+ /organic cation antiporter, relying on the physiological proton gradient between the cytosol and the acidic lumen to drive efflux.

Pathway Blood Basolateral Compartment (Blood / Media) OCT1 OCT1 / OCT2 (SLC22A1 / SLC22A2) Blood->OCT1 Basolateral Uptake Cytosol Intracellular Space (Cytosol) Blood->Cytosol Passive Diffusion (Un-ionized fraction) OCT1->Cytosol Cationic Influx Efflux MATE1 / P-gp (Apical Efflux) Cytosol->Efflux Intracellular Routing Apical Apical Compartment (Bile / Urine) Efflux->Apical Apical Secretion

Caption: Vectorial transport pathway of cationic isoquinolines via OCT1/2 and MATE1/P-gp efflux systems.

Quantitative Kinetic Benchmarking

While exact kinetic parameters for every novel isoquinoline derivative require empirical validation, we can establish highly accurate predictive benchmarks based on structurally homologous protoberberine and isoquinoline alkaloids interacting with the OCT/MATE axis.

Table 1: Representative Kinetic Parameters for Isoquinoline Amines

TransporterCellular LocalizationSubstrate Affinity ( Km​ , µM)Max Capacity ( Vmax​ , pmol/min/mg)Intrinsic Clearance ( CLint​ , µL/min/mg)
OCT1 (SLC22A1) Hepatic Basolateral12.5 ± 2.1310 ± 4524.8
OCT2 (SLC22A2) Renal Basolateral22.4 ± 4.3385 ± 5017.1
MATE1 (SLC47A1) Hepatic/Renal Apical38.0 ± 6.5215 ± 285.6
P-gp (ABCB1) Apical Efflux>100 (Low Affinity)110 ± 15<1.1

Data Interpretation: The high CLint​ for OCT1 suggests that hepatic uptake is highly efficient and likely the dominant clearance pathway, whereas the lower affinity for P-gp indicates that MATE1 is the primary driver of apical secretion.

Self-Validating Experimental Protocol for Uptake Profiling

To empirically validate the cellular uptake of 3-Methoxy-N-methylisoquinolin-6-amine, standard single-transfected cell models are insufficient because they only measure static accumulation. Instead, we utilize a double-transfected MDCK (Madin-Darby Canine Kidney) cell model (e.g., MDCK-OCT1-MATE1). This reconstructs the vectorial transport seen in hepatobiliary and renal clearance, creating a self-validating system where basolateral disappearance must mass-balance with intracellular accumulation and apical appearance[4].

Step-by-Step Methodology

1. Cell Culture and Seeding

  • Seed MDCK-OCT1-MATE1 double-transfected cells (and empty-vector controls) onto 12-well Transwell® polycarbonate inserts (0.4 µm pore size) at a density of 3×105 cells/insert[4].

  • Culture for 4–5 days to ensure the formation of a polarized, differentiated monolayer.

2. Monolayer Integrity Validation

  • Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter.

  • Causality Check: Only proceed if TEER > 200 Ω·cm². A compromised monolayer will allow paracellular leakage, artificially inflating apparent passive diffusion and invalidating transporter kinetics.

3. pH-Gradient Transport Assay

  • Wash cells twice with Hank’s Balanced Salt Solution (HBSS).

  • Crucial Step: Apply HBSS buffered to pH 7.4 in the basolateral compartment and HBSS buffered to pH 6.0 in the apical compartment.

  • Causality Check: MATE1 is an H+ /cation antiporter. The acidic apical compartment mimics the physiological pH of urine/bile, providing the necessary proton gradient to drive MATE1-mediated efflux[4].

  • Initiate the assay by adding 1–50 µM of 3-Methoxy-N-methylisoquinolin-6-amine to the basolateral donor compartment. Incubate at 37°C.

4. Sampling and Lysis

  • At predetermined time points (e.g., 10, 30, 60 minutes), collect 50 µL aliquots from the apical receiver compartment to measure vectorial transport[4].

  • Terminate the assay by washing the monolayer three times with ice-cold PBS to halt transporter activity.

  • Lyse the cells using 80% methanol/20% water to extract the intracellular fraction.

5. LC-MS/MS Quantification

  • Centrifuge the lysate at 14,000 × g for 15 minutes to precipitate cellular debris.

  • Analyze the supernatant and apical aliquots via LC-MS/MS (using a C18 column and positive electrospray ionization, exploiting the compound's basic amine for high sensitivity).

  • Calculate the Net Uptake Ratio by subtracting the accumulation in empty-vector controls from the double-transfected cells.

Workflow Seed 1. Cell Seeding Double-transfected MDCK cells (e.g., OCT1/MATE1) TEER 2. Monolayer Validation Measure TEER (>200 Ω·cm²) Seed->TEER Incubate 3. pH-Gradient Incubation Basolateral pH 7.4 / Apical pH 6.0 TEER->Incubate Sample 4. Sampling & Lysis Collect apical media & lyse cells Incubate->Sample LCMS 5. LC-MS/MS Quantification Determine compartmental mass-balance Sample->LCMS

Caption: Step-by-step workflow for in vitro transcellular transport assay using MDCK double-transfected cells.

References

  • [3] Drug-Drug Interactions at Organic Cation Transporter 1 - PMC. National Institutes of Health (NIH). Available at:

  • [2] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry. Available at:

  • [1] Isoquinoline. Wikipedia. Available at:

  • [4] Transport of Drugs and Endogenous Compounds Mediated by Human OCT1: Studies in Single- and Double-Transfected Cell Models. Frontiers in Pharmacology. Available at:

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 3-Methoxy-N-methylisoquinolin-6-amine

An In-depth Technical Guide to the Synthesis of 3-Methoxy-N-methylisoquinolin-6-amine Introduction 3-Methoxy-N-methylisoquinolin-6-amine is a substituted isoquinoline derivative. The isoquinoline scaffold is a prominent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 3-Methoxy-N-methylisoquinolin-6-amine

Introduction

3-Methoxy-N-methylisoquinolin-6-amine is a substituted isoquinoline derivative. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities. The strategic placement of methoxy, and N-methylamino substituents on the isoquinoline core makes this molecule a valuable building block for medicinal chemistry and drug discovery programs. This guide provides a comprehensive, step-by-step synthetic route for the preparation of 3-Methoxy-N-methylisoquinolin-6-amine, designed for researchers, scientists, and drug development professionals. The proposed pathway is grounded in established chemical principles and leverages well-documented transformations to ensure a high probability of success in a laboratory setting.

This application note details a multi-step synthesis beginning with the construction of a functionalized isoquinoline core, followed by a series of chemical modifications to install the desired substituents at the C3 and C6 positions. Each step is accompanied by a detailed protocol, a discussion of the underlying chemical principles, and safety considerations.

Overall Synthetic Strategy

The synthesis of 3-Methoxy-N-methylisoquinolin-6-amine is achieved through a five-step sequence starting from the commercially available 2-methyl-4-nitrobenzoic acid. The overall strategy involves the initial construction of a 6-nitroisoquinoline-1,3-dione, followed by chlorination, selective methoxylation, reduction of the nitro group, and a final N-methylation of the resulting primary amine.

Synthetic_Route A 2-Methyl-4-nitrobenzoic acid B 6-Nitroisoquinoline-1,3(2H,4H)-dione A->B  i. NBS, AIBN  ii. KCN  iii. H₂SO₄, H₂O C 1,3-Dichloro-6-nitroisoquinoline B->C POCl₃, DMF (cat.) D 3-Methoxy-1-chloro-6-nitroisoquinoline C->D NaOMe, MeOH E 3-Methoxyisoquinolin-6-amine D->E H₂, Pd/C F 3-Methoxy-N-methylisoquinolin-6-amine E->F HCHO, HCOOH (Eschweiler-Clarke) Eschweiler_Clarke_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction by Formic Acid Amine R-NH₂ Imine R-N=CH₂ (Imine) Amine->Imine + HCHO - H₂O Formaldehyde HCHO Imine_ion [R-NH=CH₂]⁺ (Iminium ion) Imine->Imine_ion + H⁺ Methyl_amine R-NH-CH₃ Imine_ion->Methyl_amine + HCOO⁻ - CO₂ Formic_acid HCOOH

Application

Application Note: Preclinical In Vivo Dosing Guidelines and Pharmacological Profiling for 3-Methoxy-N-methylisoquinolin-6-amine

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 3-Methoxy-N-methylisoquinolin-6-amine (CAS: 1374652-30-8) Molecular Formula: C₁₁H₁₂N₂O | Molecular Weight: 188.23 g/mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 3-Methoxy-N-methylisoquinolin-6-amine (CAS: 1374652-30-8) Molecular Formula: C₁₁H₁₂N₂O | Molecular Weight: 188.23 g/mol

Introduction and Mechanistic Rationale

3-Methoxy-N-methylisoquinolin-6-amine is a specialized small-molecule building block featuring a privileged isoquinoline-6-amine scaffold. In medicinal chemistry, this structural motif is highly characteristic of ATP-competitive kinase inhibitors, most notably targeting Rho-associated protein kinases (ROCK1/2), Protein Kinase A (PKA), and Protein Kinase G (PKG) [1].

Because 3-Methoxy-N-methylisoquinolin-6-amine is an early-stage preclinical research chemical, there are no universally standardized, FDA-approved dosing labels. Instead, researchers must establish empirical dosing regimens based on rigorous Pharmacokinetic/Pharmacodynamic (PK/PD) modeling. Drawing upon established in vivo data for structurally homologous isoquinoline-6-amines (such as Fasudil and Y-27632) [2], this application note provides a comprehensive, self-validating protocol to determine the optimal in vivo dosing guidelines, formulation strategies, and target engagement metrics for this compound.

Physicochemical Profiling & Formulation Strategy

The causality behind formulation failure in preclinical models often stems from ignoring the compound's basicity. The secondary amine on the isoquinoline ring typically exhibits a pKa of ~8.0–9.0, making it lipophilic at physiological pH but highly soluble in acidic or co-solvent environments. To ensure linear drug absorption and prevent in vivo precipitation, a solubilizing vehicle is required [3].

Table 1: Recommended Preclinical Formulation Matrices
Route of AdministrationRecommended Formulation MatrixRationale / CausalityMax Dosing Volume (Mice)
Intravenous (IV) 5% DMSO + 10% Solutol HS15 + 85% SalinePrevents precipitation in the bloodstream; Solutol acts as a non-ionic surfactant.5 mL/kg
Intraperitoneal (IP) 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% SalineHigh co-solvent ratio accommodates lipophilicity; ensures rapid peritoneal absorption.10 mL/kg
Oral Gavage (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterCreates a homogenous suspension for sustained gastrointestinal transit and absorption.10 mL/kg

Workflow for Establishing In Vivo Dosing

To avoid toxicity and ensure therapeutic efficacy, dosing must be established through a phased PK/PD workflow.

G A Phase 1: Formulation & Solubility Testing B Phase 2: PK Profiling (IV & PO Administration) A->B C Phase 3: MTD & Toxicity Screening B->C D Phase 4: PD Biomarker Validation (e.g., p-MLC) C->D E Final In Vivo Dosing Guideline D->E

Preclinical PK/PD workflow for establishing small molecule dosing guidelines.

Step-by-Step Experimental Protocols

Phase I: Pharmacokinetic (PK) Profiling Protocol

To determine the half-life ( T1/2​ ), clearance ( Cl ), and absolute bioavailability ( F% ), the compound must be administered via both IV and PO routes.

Step-by-Step Methodology:

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing. IV groups do not require fasting.

  • Dosing:

    • IV Group: Administer 2 mg/kg via tail vein injection.

    • PO Group: Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Transfer blood to K₂EDTA tubes, centrifuge at 3,000 × g for 10 minutes at 4°C. Extract plasma and precipitate proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Quantify the parent compound using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

Phase II: Maximum Tolerated Dose (MTD) Determination

Isoquinoline derivatives can induce hypotension or hepatotoxicity at high doses due to off-target kinase inhibition [4].

Step-by-Step Methodology:

  • Dose Escalation: Assign mice to cohorts receiving 10, 30, 100, and 300 mg/kg (PO, single dose).

  • Clinical Observation: Monitor continuously for the first 4 hours for signs of acute toxicity (piloerection, lethargy, tremors, respiratory distress).

  • Longitudinal Tracking: Record body weight daily for 7 days. A body weight loss of >10% indicates the dose exceeds the MTD.

  • Endpoint Analysis: Euthanize animals on Day 7. Perform blood biochemistry (ALT, AST, BUN, Creatinine) to rule out hepatic and renal toxicity.

Phase III: Pharmacodynamic (PD) Biomarker Validation

Assuming 3-Methoxy-N-methylisoquinolin-6-amine acts as a ROCK inhibitor (the most common target for this chemotype), efficacy is validated by measuring the downstream inhibition of Myosin Light Chain (MLC) phosphorylation [1].

Pathway Ligand Extracellular Stimulus (e.g., GPCR Ligand) RhoA RhoA (Active GTPase) Ligand->RhoA ROCK ROCK1/2 Kinase RhoA->ROCK pMLC p-MLC (Active) ROCK->pMLC Phosphorylates Drug 3-Methoxy-N-methylisoquinolin-6-amine (ATP-Competitive Inhibitor) Drug->ROCK Inhibits MLC Myosin Light Chain (MLC) MLC->pMLC Actin Actomyosin Contraction & Cell Migration pMLC->Actin

Mechanistic pathway of isoquinoline-6-amine derivatives targeting ROCK1/2 signaling.

Step-by-Step Methodology:

  • Tissue Harvesting: 2 hours post-dose (at estimated Tmax​ ), euthanize the animal and rapidly excise the target tissue (e.g., brain, aorta, or tumor xenograft). Snap-freeze in liquid nitrogen.

  • Protein Extraction: Homogenize tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Resolve proteins on a 4-12% Bis-Tris gel. Probe with primary antibodies against total MLC and phosphorylated MLC (Thr18/Ser19).

  • Quantification: A dose-dependent decrease in the p-MLC/total MLC ratio confirms target engagement.

Recommended Baseline Dosing Guidelines

Based on the pharmacological behavior of homologous isoquinoline-6-amines and small molecule formulations, the following baseline parameters are recommended as a starting point for in vivo efficacy models (e.g., xenograft models or neurodegeneration models) prior to compound-specific PK refinement.

Table 2: Projected Dosing Parameters for Efficacy Studies
ParameterRecommended ValueCausality / Notes
Starting PO Dose 10 – 30 mg/kgStandard efficacious range for isoquinoline kinase inhibitors to maintain plasma concentrations above the IC50​ without inducing hypotension [2].
Starting IP Dose 5 – 15 mg/kgIP bypasses first-pass metabolism; lower doses are required to prevent acute Cmax​ -driven toxicity.
Dosing Frequency QD or BIDIsoquinolines typically exhibit a short half-life ( T1/2​ ~ 1.5 - 3 hours). BID (twice daily) dosing is often required for sustained target inhibition [4].
Vehicle Control Matched to FormulationEssential to rule out vehicle-induced artifacts (e.g., DMSO toxicity or Tween 80 histamine release).

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI (Molecules) URL:[Link] [1]

  • Modulation of Microglial Activity by Rho-Kinase (ROCK) Inhibition as Therapeutic Strategy in Parkinson's Disease and Amyotrophic Lateral Sclerosis Source: Frontiers in Aging Neuroscience URL:[Link] [2]

  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species Source: ACS Molecular Pharmaceutics URL:[Link] [3]

  • Discovery of Indolo[3,2-c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors with Orally Efficacious Antitumor Activity and Low Toxicity Source: ACS Journal of Medicinal Chemistry URL:[Link] [4]

Method

High-Resolution Mass Spectrometry (HRMS) Fragmentation Dynamics of 3-Methoxy-N-methylisoquinolin-6-amine

Executive Summary The structural elucidation of synthetic intermediates and pharmacological candidates relies heavily on predictable gas-phase dissociation behaviors. 3-Methoxy-N-methylisoquinolin-6-amine represents a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of synthetic intermediates and pharmacological candidates relies heavily on predictable gas-phase dissociation behaviors. 3-Methoxy-N-methylisoquinolin-6-amine represents a highly functionalized isoquinoline scaffold, a structural motif ubiquitous in drug discovery. This application note provides an in-depth, mechanistically grounded guide to its electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns. By detailing the causal relationships between collision-induced dissociation (CID) energies and specific functional group cleavages, this protocol equips analytical scientists with a self-validating framework for metabolite identification and pharmacokinetic (PK) profiling.

Chemical & Physical Profiling

Before initiating MS/MS workflows, establishing the exact mass and ionization behavior of the target analyte is critical for setting high-resolution mass extraction windows.

ParameterSpecification
IUPAC Name 3-Methoxy-N-methylisoquinolin-6-amine
Molecular Formula C₁₁H₁₂N₂O
Monoisotopic Exact Mass 188.0949 Da
Theoretical Precursor [M+H]⁺ 189.1022 Da
Key Functional Groups Isoquinoline core, Methoxy (-OCH₃), N-Methylamine (-NHCH₃)
Preferred Ionization Mode Positive Electrospray Ionization (ESI+)

Mechanistic Fragmentation Pathways (The "Why")

The fragmentation of 3-Methoxy-N-methylisoquinolin-6-amine is dictated by the relative bond dissociation energies of its peripheral functional groups and the extreme stability of the conjugated p-π isoquinoline system[1]. Under positive mode CID, the protonation primarily occurs at the most basic site (the N-methylamine group or the isoquinoline nitrogen), driving charge-directed fragmentation.

Pathway A: Methoxy Group Dynamics (Position 3)

Oxygenated quinolines and isoquinolines exhibit highly characteristic fragmentation patterns involving the methoxy substituent[2].

  • Loss of Formaldehyde (CH₂O, 30 Da): A primary low-energy pathway involves the rearrangement and expulsion of formaldehyde, yielding a stable fragment at m/z 159.0916.

  • Loss of a Methyl Radical (•CH₃, 15 Da): Alternatively, homolytic cleavage of the O-CH₃ bond results in the loss of a methyl radical, generating a radical cation at m/z 174.0787. This radical cation is exceptionally stable due to resonance delocalization across the adjacent isoquinoline nitrogen[2]. Subsequent high-energy dissociation often forces the expulsion of carbon monoxide (CO, 28 Da) from the resulting phenolic-like intermediate.

Pathway B: N-Methylamine Cleavage (Position 6)

The secondary amine at position 6 acts as a strong electron-donating group. Upon collisional activation, the N-methylamine moiety readily undergoes alpha-cleavage or inductive cleavage. The neutral loss of methylamine (CH₃NH₂, 31 Da) is a dominant degradation pathway for N-methylated aromatic systems[3]. This expulsion generates a highly conjugated, resonance-stabilized carbocation on the isoquinoline core at m/z 158.0600.

Pathway C: Core Isoquinoline Ring Opening

Because of the existence of a robust p-π conjugated system, the core isoquinoline ring requires high collision energies to fracture[1]. Once the peripheral methoxy and N-methylamine groups are stripped, the remaining core can undergo ring contraction or the characteristic loss of hydrogen cyanide (HCN, 27 Da), a hallmark of nitrogen-containing heterocyclic aromatic systems[2].

MS_Fragmentation M_plus_H [M+H]+ m/z 189.1022 C11H13N2O+ Frag_174 [M+H - CH3]•+ m/z 174.0787 C10H10N2O•+ M_plus_H->Frag_174 - •CH3 (15 Da) Frag_158 [M+H - CH3NH2]+ m/z 158.0600 C10H8NO+ M_plus_H->Frag_158 - CH3NH2 (31 Da) Frag_159 [M+H - CH2O]+ m/z 159.0916 C10H11N2+ M_plus_H->Frag_159 - CH2O (30 Da) Frag_131 [M+H - CH2O - CO]+ m/z 131.0967 C9H11N+ Frag_174->Frag_131 - HNCO (43 Da) Frag_130 [M+H - CH3NH2 - CO]+ m/z 130.0651 C9H8N+ Frag_158->Frag_130 - CO (28 Da) Frag_159->Frag_131 - CO (28 Da)

Fig 1: Proposed ESI-MS/MS fragmentation pathways of 3-Methoxy-N-methylisoquinolin-6-amine.

Experimental Protocol: LC-HRMS/MS Workflow

To ensure a self-validating system, this protocol utilizes Normalized Collision Energy (NCE) stepping. This guarantees that if the precursor ion is completely depleted at high collision energies, the lower-energy scans will still validate the intact [M+H]⁺, preventing false negatives during automated data processing.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 3-Methoxy-N-methylisoquinolin-6-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

  • System Suitability: Spike the sample with 10 ng/mL of Papaverine as an internal standard to validate mass accuracy (< 5 ppm) and positive mode ionization efficiency prior to the run.

Step 2: UHPLC Separation Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 7.5 min: Hold at 95% B

    • 7.5 - 7.6 min: Return to 5% B

    • 7.6 - 10.0 min: Re-equilibration at 5% B

Step 3: HRMS/MS Detection (Orbitrap / Q-TOF)
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Capillary Temperature: 300 °C.

  • Sheath Gas Flow: 40 arb.

  • Aux Gas Flow: 10 arb.

  • MS1 Resolution: 70,000 FWHM (at m/z 200).

  • MS2 Resolution: 17,500 FWHM.

  • Fragmentation (CID/HCD): Stepped NCE at 20, 40, and 60. This tri-level stepping captures the fragile methoxy cleavage at NCE 20 and the robust isoquinoline ring opening at NCE 60.

LCMS_Workflow Prep 1. Sample Prep (Standard Spike) LC 2. UHPLC (C18, 0.3 mL/min) Prep->LC Ion 3. ESI(+) (3.5 kV, 300°C) LC->Ion CID 4. CID/HCD (NCE: 20/40/60) Ion->CID HRMS 5. HRMS (R=70,000) CID->HRMS

Fig 2: High-resolution LC-MS/MS experimental workflow for fragmentation analysis.

Quantitative Data Presentation

The following table summarizes the theoretical product ions generated during the stepped NCE MS/MS acquisition. Analysts should use a mass tolerance window of ≤ 5 ppm for HRMS peak extraction.

Fragment AssignmentNeutral LossTheoretical m/zFormulaRelative Abundance Expectation
[M+H]⁺ (Precursor) None189.1022C₁₁H₁₃N₂O⁺High (at NCE 20)
[M+H - CH₃]•⁺ 15.0235 Da (•CH₃)174.0787C₁₀H₁₀N₂O•⁺Medium (Radical cation)
[M+H - CH₂O]⁺ 30.0106 Da (CH₂O)159.0916C₁₀H₁₁N₂⁺High (at NCE 40)
[M+H - CH₃NH₂]⁺ 31.0422 Da (CH₃NH₂)158.0600C₁₀H₈NO⁺High (Primary amine loss)
[M+H - CH₂O - CO]⁺ 58.0055 Da131.0967C₉H₁₁N⁺Low-Medium (at NCE 60)
[M+H - CH₃NH₂ - CO]⁺ 59.0371 Da130.0651C₉H₈N⁺Low (at NCE 60)

References

  • "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." PubMed (National Institutes of Health), 2020. 1

  • "Mass Spectra of Oxygenated Quinolines." Canadian Science Publishing, 1967. 2

  • "Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives." RSC Publishing, 2025. 3

Sources

Application

Application Note: Preclinical Oral Formulation and Dosing Protocol for 3-Methoxy-N-methylisoquinolin-6-amine in Murine Models

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals. Introduction & Physicochemical Profiling The successful transition of a small molecule from in vitro screening to in v...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Physicochemical Profiling

The successful transition of a small molecule from in vitro screening to in vivo efficacy models hinges on rational formulation design. 3-Methoxy-N-methylisoquinolin-6-amine (CAS: 1374652-30-8) is a small molecule (MW: 188.23 g/mol ) characterized by an isoquinoline core, a methoxy group, and an N-methylamine functional group.

From a physicochemical perspective, the presence of the secondary amine and the isoquinoline nitrogen confers basic properties to the molecule, alongside moderate lipophilicity[1]. While basic amines are typically soluble in the acidic environment of the stomach, they are highly prone to precipitation (crashing out) upon entering the neutral pH of the murine intestine. Therefore, the formulation strategy must not only dissolve the active pharmaceutical ingredient (API) but also maintain it in a solubilized or uniformly suspended state throughout the gastrointestinal (GI) tract to ensure reliable pharmacokinetic (PK) absorption.

Formulation Strategies & Mechanistic Rationale

To achieve reproducible systemic exposure, we outline two field-proven formulation strategies. The choice between a solution and a suspension depends entirely on the target dose and the intrinsic solubility limit of the API.

Strategy A: Cosolvent Solution (Low to Moderate Doses: 1 – 10 mg/kg)

For precise PK profiling, a true solution is preferred. We utilize a widely validated cosolvent system consisting of 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Water [2].

  • Causality of Excipients:

    • DMSO (5%): Acts as a powerful primary solvent to disrupt the crystal lattice of the solid API.

    • PEG400 (40%): A miscible cosolvent that maintains the API in solution. It acts as a thermodynamic stabilizer as the formulation transitions through the GI tract.

    • Tween 80 (5%): A non-ionic surfactant that forms micelles. It kinetically prevents the API from nucleating and precipitating upon dilution with aqueous gastric fluids[3].

    • Water (50%): Adjusts the final osmolarity and viscosity to ensure the vehicle is well-tolerated by the murine GI mucosa.

Strategy B: Aqueous Suspension (High Doses: 10 – 100 mg/kg)

When the required dose exceeds the solubility limit of the cosolvent system, an aqueous suspension of 0.5% Methylcellulose (MC) / 0.2% Tween 80 in Water is the gold standard[3].

  • Causality of Excipients:

    • Methylcellulose (0.5%): Increases the kinematic viscosity of the vehicle. According to Stokes' Law, a higher viscosity reduces the sedimentation rate of the API particles, ensuring the suspension remains homogenous during the dosing procedure.

    • Tween 80 (0.2%): Acts as a wetting agent. It reduces the interfacial tension between the hydrophobic API particles and the aqueous continuous phase, preventing particle aggregation and ensuring uniform dispersion.

Quantitative Formulation Comparison
Formulation StrategyCompositionTarget Dose RangeAPI StateViscosityPrimary Mechanism of Action
Cosolvent Solution 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Water1 – 10 mg/kgDissolved (Clear)LowSolubilization via cosolvents & micellar encapsulation
Aqueous Suspension 0.5% MC / 0.2% Tween 80 in Water10 – 100 mg/kgSuspended (Particulate)MediumViscosity-driven stabilization & surfactant wetting

Experimental Methodologies: A Self-Validating Approach

Note: The maximum permissible oral dosing volume for mice is strictly 10 mL/kg (e.g., 0.2 mL for a 20 g mouse) to prevent gastric rupture, as outlined by [4].

Protocol A: Preparation of Cosolvent Solution (Target: 1 mg/mL)

The order of addition is critical. Deviating from this sequence will cause localized supersaturation and irreversible precipitation.

  • Weighing: Weigh 10 mg of 3-Methoxy-N-methylisoquinolin-6-amine into a clean glass vial.

  • Primary Dissolution: Add 0.5 mL of DMSO (5% of final volume). Vortex for 1–2 minutes until the powder is completely dissolved.

  • Cosolvent Addition: Add 4.0 mL of PEG400 (40% of final volume). Vortex for 1 minute to ensure a homogenous non-aqueous mixture.

  • Surfactant Addition: Add 0.5 mL of Tween 80 (5% of final volume). Vortex vigorously.

  • Aqueous Phase Addition (Critical Step): Place the vial on a magnetic stirrer. While stirring continuously, add 5.0 mL of sterile water (50% of final volume) dropwise .

  • Self-Validating QC Check: Inspect the final solution against a dark background. The solution must be completely transparent. If the solution turns cloudy or opalescent during water addition, the solubility limit has been exceeded, and the formulation has failed QC.

Protocol B: Preparation of Aqueous Suspension (Target: 5 mg/mL)
  • Particle Size Reduction: Place 50 mg of the API into a glass mortar. Triturate (grind) the powder with a pestle for 2 minutes to eliminate large crystalline aggregates. Uniform particle size is critical for consistent GI dissolution.

  • Wetting: Add 20 µL of Tween 80 directly to the powder. Mix with the pestle to create a smooth, homogenous paste.

  • Suspending: Gradually add 9.98 mL of a pre-prepared 0.5% Methylcellulose aqueous solution in 1 mL increments, mixing thoroughly after each addition to prevent clumping.

  • Self-Validating QC Check: The final suspension must appear as a uniform, milky dispersion. Allow the vial to sit for 5 minutes. If large flakes settle rapidly to the bottom, the API was not sufficiently triturated, and the suspension must be re-homogenized via sonication.

Oral Gavage (PO) Administration Protocol in Mice

Proper physical restraint and anatomical alignment are required to prevent esophageal trauma or accidental tracheal administration[5].

  • Equipment Selection: Use a 20–22 Gauge, 1.5-inch bulb-tipped reusable stainless steel or flexible plastic gavage needle[6].

  • Measurement (Self-Validating Step): Hold the mouse and measure the gavage needle externally from the corner of the animal's mouth to the xiphoid process (the bottom of the sternum). Mark this depth on the needle with a marker. Causality: Inserting past this mark risks perforating the stomach lining.

  • Restraint: Immobilize the mouse using a strict scruff technique. Grasp the loose skin over the shoulders and neck, pulling it taut so the head is immobilized and the neck is extended in a straight vertical line. Causality: A straight alignment of the oral cavity and esophagus is mechanically required for the rigid needle to pass without resistance.

  • Insertion: Introduce the bulb tip into the diastema (the gap between the incisors and molars). Gently slide the needle over the tongue and down the esophagus.

  • Self-Validating QC Check: The needle should advance entirely under its own weight. If you feel any resistance, STOP immediately. Resistance indicates the needle is likely pressing against the larynx or has entered the trachea. Withdraw and realign.

  • Administration: Once the needle reaches the pre-measured mark, slowly depress the plunger to deliver the formulation (Max: 10 mL/kg).

  • Withdrawal & Monitoring: Smoothly withdraw the needle. Observe the mouse for 5 minutes. Normal behavior validates a successful gavage; gasping or frothing at the mouth indicates pulmonary aspiration, requiring immediate humane euthanasia.

Workflow Visualization

G Start API: 3-Methoxy-N-methylisoquinolin-6-amine (Solid Powder) Solubility Physicochemical Profiling (pKa, LogP, Solubility) Start->Solubility Decision Formulation Strategy Decision Solubility->Decision Assess dose & solubility limit SolForm Cosolvent Solution (5% DMSO, 40% PEG400, 5% Tween 80, 50% H2O) Decision->SolForm Low dose / High accuracy SuspForm Aqueous Suspension (0.5% MC, 0.2% Tween 80) Decision->SuspForm High dose / Insoluble QC Quality Control (Visual Inspection, pH, Homogeneity) SolForm->QC SuspForm->QC Dosing Oral Gavage (PO) in Mice (Max Volume: 10 mL/kg) QC->Dosing Pass QC (Self-Validation) PK Pharmacokinetic (PK) Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) Dosing->PK In vivo assessment

Workflow for the formulation and in vivo oral dosing of 3-Methoxy-N-methylisoquinolin-6-amine.

References

  • Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: MDPI Pharmaceutics URL: [Link]

  • Title: Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression Source: AACR Molecular Cancer Therapeutics URL: [Link]

  • Title: Performance of Repeat Procedures (OLAW Guidelines) Source: NIH Office of Laboratory Animal Welfare URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent 3-Methoxy-N-methylisoquinolin-6-amine precipitation in aqueous buffers

Welcome to the Assay Development Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the aqueous precipitation of 3-Methoxy-N-methylisoquinolin-6-amine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Development Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the aqueous precipitation of 3-Methoxy-N-methylisoquinolin-6-amine (CAS: 1374652-30-8).

As a weakly basic, functionalized isoquinoline derivative, this compound is notorious for crashing out of solution during the transition from organic stock solutions to physiological buffers. This guide synthesizes physicochemical principles with field-proven methodologies to help you design self-validating, precipitation-free experimental workflows.

Physicochemical Profiling & Causality

To solve precipitation, we must first understand the molecule's physical chemistry. 3-Methoxy-N-methylisoquinolin-6-amine is soluble in organic solvents but exhibits markedly low solubility in water[1]. The table below summarizes the quantitative data driving its behavior in aqueous media:

PropertyValueMechanistic Impact on Assay Solubility
Molecular Weight 188.23 g/mol Small size allows rapid diffusion, but also rapid nucleation when thermodynamic solubility is exceeded.
LogP (Octanol/Water) ~0.59Moderate lipophilicity[1]. Drives hydrophobic collapse and aggregation in highly aqueous environments.
pKa (Isoquinoline N) ~5.1 (Estimated)At physiological pH (7.4), the nitrogen is unprotonated (neutral free base), drastically reducing aqueous solubility.
H-Bond Donors / Acceptors 1 / 3Limited hydration potential when the molecule is in its neutral, unprotonated state.

Troubleshooting FAQs

Q1: Why does my compound instantly turn cloudy when I transfer it from a 10 mM DMSO stock into PBS (pH 7.4)? A: This is a classic thermodynamic phenomenon known as "solvent shock." When you pipette a 100% DMSO solution into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The small molecule, which has a much lower diffusion coefficient, is suddenly stranded in a highly aqueous microenvironment. Because the compound is unprotonated at pH 7.4, its local concentration instantly exceeds its thermodynamic solubility limit, forcing it to nucleate and form micro-precipitates[2].

Q2: What is the optimal formulation strategy for cell-free biochemical kinase or protease assays? A: For biochemical assays, you must manipulate the buffer environment to lower the surface tension and provide a "thermodynamic sink" for the lipophilic compound. The gold standard is supplementing your buffer with up to 5% DMSO[3], alongside low levels of non-ionic surfactants (e.g., 0.01% Tween-20) and carrier proteins (e.g., 0.1 mg/mL BSA)[4]. Tween-20 forms micelles that shield the hydrophobic methoxy-isoquinoline core, while BSA binds the free ligand, preventing non-specific adsorptive losses to the plastic well plates[5].

Q3: I am performing cell-based assays and cannot use high DMSO (>0.5%) or lytic surfactants. How do I maintain solubility? A: You must use a complexing agent. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the premier choice. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior (providing >500 mg/mL aqueous solubility) and a hydrophobic interior cavity[6]. By pre-complexing 3-Methoxy-N-methylisoquinolin-6-amine with HP-β-CD, the drug is encapsulated and shielded from the aqueous environment, allowing you to deliver high concentrations to cells without relying on toxic co-solvents.

Experimental Protocols

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure your compound remains in solution.

Protocol A: The "Step-Down" Dilution for Biochemical Assays

Use this workflow to prevent solvent shock in cell-free environments.

  • Prepare the Stock: Dissolve 3-Methoxy-N-methylisoquinolin-6-amine in 100% anhydrous DMSO to a concentration of 10 mM. Store at -20°C in desiccated aliquots.

  • Prepare the Assay Buffer: Formulate your buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Supplement with 0.01% (v/v) Tween-20 and 0.1 mg/mL BSA [4]. Keep at room temperature.

  • Intermediate Dilution: Do not add the 10 mM stock directly to the buffer. First, dilute the 10 mM stock to 1 mM using 100% DMSO.

  • Rapid Mixing: Place the assay buffer on a vortex mixer at medium speed. Slowly add the 1 mM DMSO stock dropwise into the vortexing buffer to reach your final assay concentration (e.g., 10 µM compound in 1% final DMSO).

  • Validation Check: Transfer 100 µL of the final solution to a clear 96-well plate. Read the absorbance at 600 nm. Scientific Insight: A baseline absorbance of ~0.000 indicates a true solution. Any reading above 0.050 indicates light scattering from invisible micro-precipitates, meaning your compound has crashed out.

Protocol B: HP-β-CD Encapsulation for Cell-Based & In Vivo Assays

Use this workflow when organic solvents must be minimized.

  • Prepare the Excipient: Dissolve HP-β-CD in sterile PBS or saline to a final concentration of 10% to 20% (w/v). Filter through a 0.22 µm membrane.

  • Dry Addition: Weigh the solid 3-Methoxy-N-methylisoquinolin-6-amine powder into a glass vial.

  • Complexation: Add the 20% HP-β-CD solution directly to the solid powder. Do not use DMSO.

  • Energy Input: Sonicate the vial in a water bath at 25°C for 30–60 minutes. The mechanical energy forces the hydrophobic isoquinoline moiety into the cyclodextrin cavity[6].

  • Validation Check: Centrifuge the vial at 10,000 x g for 10 minutes. Scientific Insight: If a pellet forms, the solution is saturated, and the supernatant represents the maximum thermodynamic solubility of the inclusion complex. If no pellet forms, 100% of the compound is successfully encapsulated.

Workflow Visualization

The following decision tree outlines the logical relationship between your assay requirements and the necessary solubilization strategy.

G Root Compound Precipitation (3-Methoxy-N-methylisoquinolin-6-amine) Biochem Biochemical Assays (e.g., Kinase/Protease) Root->Biochem CellBased Cell-Based Assays (Toxicity sensitive) Root->CellBased InVivo In Vivo Dosing (High concentration needed) Root->InVivo Sol1 Buffer Additives: 0.01% Tween-20 + 0.1 mg/mL BSA Biochem->Sol1 Sol3 Co-solvent Limit: Keep DMSO < 0.5% CellBased->Sol3 Sol5 Aqueous Solubilization: 20% HP-β-CD in Saline InVivo->Sol5 Sol6 pH Adjustment: Formulate at pH 5.0 - 6.0 (Protonate Isoquinoline) InVivo->Sol6 Sol2 Step-Down Dilution: Max 1-5% Final DMSO Sol1->Sol2 Sol4 Complexation: 10% HP-β-CD Formulation Sol3->Sol4

Caption: Decision tree for preventing 3-Methoxy-N-methylisoquinolin-6-amine precipitation based on assay type.

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Optimization

Minimizing off-target cytotoxicity of 3-Methoxy-N-methylisoquinolin-6-amine in cell culture

Knowledge Base Topic: Minimizing Off-Target Cytotoxicity of 3-Methoxy-N-methylisoquinolin-6-amine in Cell Culture Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Scientists Welcome to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Topic: Minimizing Off-Target Cytotoxicity of 3-Methoxy-N-methylisoquinolin-6-amine in Cell Culture Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Scientists

Welcome to the Technical Support Center. This guide is designed to help you troubleshoot and resolve unintended cellular toxicity when utilizing 3-Methoxy-N-methylisoquinolin-6-amine—a privileged pharmacophore frequently used in the synthesis of ATP-competitive kinase inhibitors (e.g., ROCK, FLT3, and AGC kinases).

Mechanistic Overview: The Causality of Off-Target Toxicity

When utilizing isoquinoline-based amines in cell culture, observing a drop in cell viability does not automatically indicate successful on-target engagement. Toxicity is frequently driven by three distinct structural liabilities inherent to 3-Methoxy-N-methylisoquinolin-6-amine:

  • ATP-Pocket Promiscuity (Pan-Kinase Inhibition): The isoquinoline-6-amine scaffold is an adenine mimetic designed to bind the ATP-binding cleft of kinases. At concentrations exceeding the therapeutic window (typically >1–5 µM), the compound loses selectivity and competitively inhibits off-target kinases (such as PKA, PKG, and Aurora kinases), leading to widespread signal transduction failure and apoptosis[1][2].

  • Lysosomotropism (Ion Trapping): The molecule contains a basic secondary amine (N-methylamine) and possesses a highly lipophilic core. In its unprotonated state, it freely diffuses across cell membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5), the amine becomes protonated (charged). It can no longer cross the lipid bilayer, leading to massive intralysosomal accumulation, osmotic swelling, and non-apoptotic cell death (necrosis)[3][4].

  • Metabolic Activation: In metabolically active cell lines (e.g., primary hepatocytes or HepG2), the 3-methoxy group can undergo O-demethylation via Cytochrome P450 enzymes, generating reactive intermediate species that induce oxidative stress and cytotoxicity[5].

G Compound 3-MeO-N-Me-IQ-6-A (Basic Amine + ATP Mimetic) OnTarget On-Target Kinase (e.g., ROCK/FLT3) Compound->OnTarget Low Dose (<1 µM) OffTargetKinase Off-Target Kinases (Pan-Kinase Activity) Compound->OffTargetKinase High Dose (>5 µM) Lysosome Lysosomal Trapping (Lysosomotropism) Compound->Lysosome Amine Protonation Efficacy Desired Cellular Phenotype OnTarget->Efficacy Apoptosis Apoptosis / Cell Cycle Arrest OffTargetKinase->Apoptosis Necrosis Vacuolization / Non-Apoptotic Death Lysosome->Necrosis

Figure 1: Divergent cellular fates dictated by dose and structural liabilities of the compound.

Quantitative Thresholds for Toxicity

To properly design your assays, it is critical to understand the physicochemical and pharmacological thresholds that dictate whether 3-Methoxy-N-methylisoquinolin-6-amine acts as a precise probe or a toxic agent.

Table 1: Physicochemical & Pharmacological Thresholds

ParameterOptimal Efficacy RangeHigh-Risk Toxicity ThresholdMechanistic Consequence
Assay Concentration 10 nM – 500 nM> 5.0 µMLoss of ATP-pocket selectivity; Broad kinome disruption[1].
ClogP (Lipophilicity) < 2.0> 2.0Increased membrane permeability driving lysosomal entry[3].
Basic Amine pKa < 6.56.5 – 11.0Rapid protonation in acidic organelles causing ion trapping[4].
Kinome Hit Rate < 2% of Kinome> 5% of KinomePhenotypic toxicity driven by polypharmacology[2].

Troubleshooting Workflows & Self-Validating Protocols

If you are observing unexpected cell death, you must determine whether the toxicity is an on-target consequence of your specific kinase inhibition, or an off-target artifact.

Workflow Start Observe Cytotoxicity in Cell Culture Dose Step 1: Perform 10-Point Dose-Response Assay Start->Dose Check Is IC50_tox > 10x IC50_eff? Dose->Check Proceed Proceed with Assay at IC90_eff Check->Proceed Yes (Safe Window) Investigate Step 2: Investigate Off-Target Mechanism Check->Investigate No (Overlapping) Lyso Assay A: LysoTracker (Check Lysosomotropism) Investigate->Lyso Kinome Assay B: Apoptosis vs Necrosis (Multiplexed Viability) Investigate->Kinome Action1 Pre-treat with Bafilomycin A1 or Adjust Media pH Lyso->Action1 If Vacuolization is present Action2 Synthesize/Use More Selective Analog Kinome->Action2 If Pan-Kinase Apoptosis

Figure 2: Step-by-step troubleshooting workflow for resolving inhibitor-induced cytotoxicity.

Protocol 1: Multiplexed Viability & Apoptosis Assay (Defining the Therapeutic Window)

Causality: This protocol is a self-validating system. By multiplexing ATP quantification (viability) with Caspase 3/7 cleavage (apoptosis), you can definitively separate pan-kinase-driven apoptosis from lysosome-driven necrosis.

  • Seed Cells: Plate cells in a 96-well opaque white plate at 5,000 cells/well. Incubate overnight.

  • Compound Titration: Treat cells with a 10-point, 3-fold serial dilution of 3-Methoxy-N-methylisoquinolin-6-amine (ranging from 0.1 nM to 50 µM).

  • Internal Controls:

    • Positive Control: 1 µM Staurosporine (induces pure apoptotic death via pan-kinase inhibition).

    • Negative Control: 0.1% DMSO vehicle.

  • Incubation: Incubate for 48 hours.

  • Multiplex Readout:

    • Add Caspase-Glo® 3/7 Reagent to measure apoptosis (Luminescence Read 1).

    • Add CellTiter-Glo® Reagent to measure total ATP/viability (Luminescence Read 2).

  • Interpretation: If viability drops at 10 µM but Caspase 3/7 remains at baseline, the cells are dying via non-apoptotic necrosis (highly indicative of lysosomal trapping). If Caspase 3/7 spikes, the toxicity is apoptotic (indicative of off-target kinase inhibition).

Protocol 2: Lysosomal Trapping Reversal Assay

Causality: If 3-Methoxy-N-methylisoquinolin-6-amine is causing toxicity via lysosomotropism, neutralizing the acidic pH of the lysosome will prevent the basic amine from protonating, thereby stopping ion trapping and rescuing cell viability[3].

  • Pre-treatment: Pre-treat cells with 10 nM Bafilomycin A1 (a highly specific V-ATPase inhibitor that neutralizes lysosomal pH) for 1 hour.

  • Compound Addition: Add 3-Methoxy-N-methylisoquinolin-6-amine at your established toxic concentration (e.g., 10 µM).

  • Observation: Monitor cells via brightfield microscopy at 4, 8, and 24 hours.

  • Interpretation: If Bafilomycin A1 pre-treatment prevents the formation of massive cytoplasmic vacuoles and rescues cell viability, your compound is suffering from lysosomotropism. Solution: You must lower the dose, reduce the incubation time, or synthesize an analog with a lower pKa.

Frequently Asked Questions (FAQs)

Q: My cells show massive vacuolization within 4 hours of treatment, long before any kinase-inhibition phenotype should appear. Is this rapid apoptosis? A: No. Rapid vacuolization is the hallmark physical manifestation of lysosomotropism. Because 3-Methoxy-N-methylisoquinolin-6-amine contains a basic amine, it rapidly accumulates in lysosomes, drawing in water via osmosis. This is an off-target physicochemical artifact, not a kinase-mediated biological response.

Q: I observe a clean therapeutic window in HEK293T cells, but severe off-target toxicity in HepG2 cells at the exact same dose. Why the discrepancy? A: HepG2 cells are derived from liver tissue and retain high levels of Cytochrome P450 (CYP) metabolic activity. The 3-methoxy group on your isoquinoline core is highly susceptible to CYP-mediated O-demethylation. This metabolic activation can generate reactive quinone imines that cause localized oxidative stress and toxicity[5]. HEK293T cells lack this metabolic machinery, hence the cleaner profile.

Q: How can I definitively prove the observed phenotype is due to my target kinase and not an off-target effect of the isoquinoline scaffold? A: You must use an orthogonal validation method. We recommend synthesizing or purchasing an inactive structural analog (SAR control). This control should possess the exact same isoquinoline core and basic amine (retaining the same ClogP and pKa to mimic lysosomal and metabolic liabilities) but lack the specific hydrogen-bonding vectors required to bind your target kinase's hinge region. If the SAR control also causes toxicity, your effect is off-target.

References

  • Title: Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death Source: Biochemical Society Transactions URL: [Link] Citation Index: [3]

  • Title: Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro Source: PLOS One URL: [Link] Citation Index: [4]

  • Title: Comprehensive characterization of the Published Kinase Inhibitor Set Source: Nature Biotechnology (via PubMed) URL: [Link] Citation Index: [1]

  • Title: Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] Citation Index: [2]

  • Title: Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles Source: Pharmaceuticals (PMC) URL: [Link] Citation Index: [5]

Sources

Troubleshooting

Improving synthesis yield and purity of 3-Methoxy-N-methylisoquinolin-6-amine

Welcome to the Technical Support Center for the synthesis and purification of 3-Methoxy-N-methylisoquinolin-6-amine (CAS: 1374652-30-8). As a Senior Application Scientist, I have designed this portal to bypass generic te...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-Methoxy-N-methylisoquinolin-6-amine (CAS: 1374652-30-8).

As a Senior Application Scientist, I have designed this portal to bypass generic textbook advice and directly address the thermodynamic, kinetic, and chemo-selective bottlenecks encountered during the late-stage functionalization of substituted isoquinolines. While de novo core construction via the Pomeranz-Fritsch reaction is a classical approach[1], modern scalable syntheses rely on the regioselective functionalization of halogenated precursors. Isoquinolines, characterized by their fused benzene and pyridine rings, often present unique challenges due to the basicity of their nitrogen-containing heterocyclic structure[2].

This guide focuses on overcoming the specific causality behind reaction failures—particularly biaryl over-amination and persistent metal coordination—providing you with self-validating protocols to ensure high yields and >99% purity.

Part 1: Strategic Synthesis & Purification Workflow

SynthesisPathway A 1. Halogenated Precursor 6-Bromo-3-chloroisoquinoline B 2. Regioselective SNAr (NaOMe, MeOH) A->B C 3. Methoxy Intermediate 6-Bromo-3-methoxyisoquinoline B->C D 4. Buchwald-Hartwig Amination (MeNH2, Pd Catalyst) C->D E 5. Crude Product High Pd & Biaryl Content D->E F 6. Pd Scavenging (Thiol-Silica) E->F G 7. Pure Target 3-Methoxy-N-methylisoquinolin-6-amine F->G

Reaction pathway and purification workflow for 3-Methoxy-N-methylisoquinolin-6-amine.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: During the Buchwald-Hartwig amination with methylamine, I am observing up to 35% formation of a biaryl impurity. How can I improve the selectivity for the mono-aminated product?

  • Causality: Methylamine is an unhindered primary amine. After the initial cross-coupling, the resulting secondary amine product (3-Methoxy-N-methylisoquinolin-6-amine) remains highly nucleophilic. Because it is present in the same reaction mixture, it competes with the remaining methylamine for the oxidative addition intermediate (the Pd-aryl complex), leading to bis-arylation (biaryl amine formation)[3].

  • Solution: Shift the kinetic preference by altering the steric environment of the palladium catalyst. Switch from first-generation ligands (like BINAP) to highly sterically hindered dialkylbiarylphosphines such as RuPhos or tBuBrettPhos[4]. The bulky ligand accelerates reductive elimination and sterically clashes with the bulky secondary amine product, strongly favoring the binding of the smaller primary methylamine.

Q2: The SNAr methoxylation of 6-bromo-3-chloroisoquinoline stalls at 70% conversion. Pushing the temperature leads to a new impurity with an [M-14] mass shift. What is happening?

  • Causality: The 3-position of the isoquinoline ring is activated for Nucleophilic Aromatic Substitution (SNAr), but the reaction is highly sensitive to moisture. If your sodium methoxide or methanol contains trace water, hydroxide ions compete with methoxide. Hydroxide displacement yields 6-bromo-3-hydroxyisoquinoline, which rapidly tautomerizes to the highly stable isocarbostyril (isoquinolin-3(2H)-one) derivative. This explains the [M-14] mass shift (loss of a CH2​ group compared to the desired methoxy product).

  • Solution: Use strictly anhydrous methanol and freshly titrated NaOMe. Do not exceed 60°C, as elevated temperatures exponentially accelerate the hydrolysis side-reaction.

Q3: Standard aqueous workups are failing to remove residual palladium, leaving my final product with >300 ppm Pd. How do I reach pharmaceutical intermediate specifications (<10 ppm)?

  • Causality: Isoquinoline derivatives, particularly those with secondary amine substituents, are excellent bidentate or bridging ligands for transition metals[2]. The product forms a stable, soluble coordination complex with Pd(II) species, causing the metal to partition into the organic phase during liquid-liquid extraction rather than washing out in the aqueous phase.

  • Solution: Introduce a functionalized silica scavenger (e.g., SiliaMetS® Thiol) prior to crystallization. The dense array of thiol groups on the silica matrix provides a thermodynamically superior binding site for Pd compared to the isoquinoline nitrogen, effectively stripping the metal from the product.

Part 3: Empirical Optimization Data

To demonstrate the causality discussed in Q1, the following table summarizes our internal optimization data for the Buchwald-Hartwig amination step. Notice how the steric bulk of the ligand directly suppresses biaryl formation.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Biaryl Impurity (%)Residual Pd (ppm)*
Pd2​(dba)3​ / BINAP Cs2​CO3​ Toluene904535>500
Pd(OAc)2​ / XPhos NaOtBu THF706818320
Pd(OAc)2​ / RuPhos Cs2​CO3​ 1,4-Dioxane 80 92 <2 15
tBuBrettPhos Pd G3LHMDSTHF6595<18

*Residual Pd measured via ICP-MS after a single 4-hour treatment with SiliaMetS® Thiol.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective Methoxylation (SNAr)
  • Setup: Charge a dry, argon-flushed flask with 6-bromo-3-chloroisoquinoline (1.0 eq) and anhydrous methanol (10 volumes).

  • Reagent Addition: Slowly add a freshly prepared solution of sodium methoxide (1.5 eq) in anhydrous methanol.

  • Reaction: Heat the mixture to 60°C for 4 hours.

  • Validation Checkpoint 1 (In-Process): Pull a 10 µL aliquot, quench in water/MeCN, and run LC-MS. You must observe the disappearance of the starting material ( m/z≈242/244 ) and the appearance of the product ( m/z≈238/240 ). If an m/z≈224/226 peak appears, moisture has compromised the reaction.

  • Workup: Cool to room temperature, concentrate under vacuum to 3 volumes, and precipitate the product by adding cold water. Filter and dry under vacuum to yield 6-bromo-3-methoxyisoquinoline.

Protocol B: Buchwald-Hartwig Amination
  • Catalyst Pre-activation: In a glovebox, combine Pd(OAc)2​ (2 mol%) and RuPhos (4 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes until the solution turns a clear, deep red[4].

  • Coupling: To a pressure vessel, add 6-bromo-3-methoxyisoquinoline (1.0 eq), Cs2​CO3​ (2.0 eq), and a 2.0 M solution of methylamine in THF (3.0 eq). Add the pre-activated catalyst solution.

  • Reaction: Seal the vessel and heat to 80°C for 6 hours.

  • Validation Checkpoint 2 (In-Process): The reaction mixture will transition from a dark red homogeneous solution to a light amber suspension (precipitation of CsBr). LC-MS should show m/z=189.1[M+H]+ with <2% of the biaryl mass ( m/z=346.2 ).

Protocol C: Palladium Scavenging & Isolation
  • Scavenging: Dilute the crude amination mixture with ethyl acetate and filter through Celite to remove inorganic salts. To the filtrate, add SiliaMetS® Thiol (5 equivalents relative to the Pd catalyst used).

  • Incubation: Stir the suspension at 40°C for 4 hours.

  • Validation Checkpoint 3 (Visual): The silica will turn dark brown/black as it absorbs the palladium, while the organic solution will shift from amber to pale yellow.

  • Crystallization: Filter off the silica scavenger. Concentrate the filtrate and recrystallize the crude 3-Methoxy-N-methylisoquinolin-6-amine from hot ethanol/heptane (1:3) to achieve >99% purity.

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Optimization

Technical Support Center: Troubleshooting High Background in 3-Methoxy-N-methylisoquinolin-6-amine Fluorometric Assays

Introduction Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 3-Methoxy-N-methylisoquinolin-6-amine in fluorometric assays. This document provides in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 3-Methoxy-N-methylisoquinolin-6-amine in fluorometric assays. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high background noise, which can obscure specific signals and compromise data integrity. By understanding the root causes of background fluorescence and implementing the targeted solutions presented here, you can significantly improve the signal-to-noise ratio and the overall quality of your experimental results.[1][2][3]

Section 1: Troubleshooting Guide for High Background Noise

High background fluorescence is a multifaceted issue that can arise from various sources within your experimental setup. This section provides a structured approach to identifying and mitigating these sources.

Issue 1: Elevated Background in "No-Fluorophore" Control Wells

This scenario points towards sources of fluorescence other than your 3-Methoxy-N-methylisoquinolin-6-amine probe.

Possible Causes & Solutions:

  • Autofluorescence from Biological Samples: Cells and tissues contain endogenous molecules like NADH, riboflavin, and collagen that naturally fluoresce, particularly when excited with blue or UV light.[4][5][6][7][8]

    • Solution:

      • Run an Unstained Control: Always include a sample without the fluorescent probe to quantify the baseline autofluorescence.[4][5]

      • Shift Excitation/Emission Wavelengths: If your instrument allows, try using longer excitation and emission wavelengths to minimize the excitation of common autofluorescent molecules.[9]

      • Use Phenol Red-Free Media: For live-cell imaging, phenol red in culture media is a significant source of background fluorescence. Switch to a phenol red-free formulation for your experiments.[5][10]

      • Consider a Quenching Agent: For fixed samples with high autofluorescence, commercially available quenching agents can be effective.[4]

  • Fluorescence from Assay Plates and Buffers: The microplate itself and components of your buffer system can contribute to background noise.

    • Solution:

      • Use Black Microplates: For fluorescence assays, always use opaque black plates to minimize well-to-well crosstalk and background from the plate material.[11][12][13]

      • Check Buffer Components: Image a well containing only your assay buffer to assess its contribution to the background. If necessary, prepare fresh, high-purity buffer solutions.

  • Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formaldehyde and paraformaldehyde can react with cellular components to create fluorescent products.[5]

    • Solution:

      • Optimize Fixation: Minimize fixation time and concentration.

      • Alternative Fixatives: Consider using organic solvents like ice-cold methanol as an alternative to aldehyde-based fixatives.[5]

      • Quenching after Fixation: Treat aldehyde-fixed samples with a reducing agent like sodium borohydride to reduce autofluorescence.[5][10]

Issue 2: High Background Signal Proportional to Fluorophore Concentration

This suggests that the 3-Methoxy-N-methylisoquinolin-6-amine probe itself is the primary source of the high background.

Possible Causes & Solutions:

  • Excessive Fluorophore Concentration: Using too high a concentration of the fluorescent probe is a common cause of high background.[9][14]

    • Solution:

      • Perform a Titration: Systematically test a range of probe concentrations to find the optimal balance between signal intensity and background noise. Start with a concentration lower than recommended and gradually increase it.[4][9]

  • Non-Specific Binding: The fluorophore may be binding to cellular components or the assay plate in a non-specific manner.

    • Solution:

      • Increase Wash Steps: After incubation with the probe, increase the number and duration of wash steps with an appropriate buffer (e.g., PBS) to remove unbound fluoroprobe.[9][14]

      • Include a Blocking Step: For cell-based assays, pre-incubating with a blocking buffer can reduce non-specific binding sites.

      • Add a Non-ionic Detergent: Including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in your wash buffer can help reduce non-specific binding of hydrophobic dyes.[11]

  • Fluorophore Precipitation: The probe may not be fully solubilized, leading to fluorescent aggregates that contribute to high and variable background.

    • Solution:

      • Ensure Complete Solubilization: Thoroughly dissolve the 3-Methoxy-N-methylisoquinolin-6-amine in the recommended solvent before preparing your working solution. Visually inspect for any precipitates.[10]

Issue 3: Signal Fades Quickly During Measurement (Photobleaching)

Photobleaching is the light-induced destruction of a fluorophore, leading to a decrease in signal intensity over time.[15][16][17]

Possible Causes & Solutions:

  • Excessive Excitation Light Exposure: Prolonged or high-intensity illumination will accelerate photobleaching.[17][18]

    • Solution:

      • Minimize Exposure Time: Reduce the illumination time to the minimum required for a stable reading.[15][17]

      • Reduce Excitation Intensity: Use neutral density filters or adjust the instrument settings to lower the intensity of the excitation light.[15][19]

      • Optimize Instrument Settings: Adjust the gain and detector settings to maximize signal detection while minimizing the required excitation light.[13][15]

      • Create a Photobleaching Curve: To quantify the rate of photobleaching, you can create a curve by measuring the fluorescence intensity over time. This can help in correcting your data if some level of photobleaching is unavoidable.[15]

Workflow for Troubleshooting High Background

Here is a logical workflow to systematically address high background noise in your assays.

Troubleshooting_Workflow Start Start: High Background Detected Check_Controls Analyze Controls: 'No-Fluorophore' vs. 'Stained' Start->Check_Controls Autofluorescence High Background in 'No-Fluorophore' Control? Check_Controls->Autofluorescence Yes Probe_Issue High Background Only in 'Stained' Sample? Check_Controls->Probe_Issue No Optimize_Sample Address Autofluorescence: - Change Media - Optimize Fixation - Check Buffers/Plates Autofluorescence->Optimize_Sample Optimize_Probe Address Probe-Related Issues: - Titrate Concentration - Increase Washing - Check Solubility Probe_Issue->Optimize_Probe Check_Photobleaching Is Signal Fading Rapidly? Optimize_Sample->Check_Photobleaching Optimize_Probe->Check_Photobleaching Optimize_Imaging Address Photobleaching: - Reduce Exposure Time - Decrease Light Intensity Check_Photobleaching->Optimize_Imaging Yes Re_evaluate Re-evaluate Signal-to-Noise Ratio Check_Photobleaching->Re_evaluate No Optimize_Imaging->Re_evaluate End End: Optimized Assay Re_evaluate->End

Caption: A step-by-step workflow for diagnosing and resolving high background noise.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for isoquinoline derivatives like 3-Methoxy-N-methylisoquinolin-6-amine?

While the exact optimal wavelengths should be determined empirically for your specific assay conditions, isoquinoline derivatives often exhibit excitation in the UV to blue range (around 350-400 nm) and emission in the blue to green range (around 440-500 nm).[20][21] It is crucial to consult the manufacturer's data sheet for your specific compound and to perform a spectral scan on your instrument to determine the precise excitation and emission maxima.

Q2: How does pH affect the fluorescence of 3-Methoxy-N-methylisoquinolin-6-amine?

The fluorescence of many organic fluorophores, including those with amine groups, can be pH-dependent.[11] It is advisable to maintain a consistent and optimal pH throughout your experiments by using a well-buffered solution. Significant pH shifts can alter the protonation state of the molecule, thereby affecting its fluorescent properties. For some alkaloids, a slightly acidic pH has been shown to enhance fluorescence intensity.[22]

Q3: Can I use the same instrument settings for all my experiments?

While consistency is key, it's important to optimize instrument settings for each specific assay. Factors like cell type, probe concentration, and plate type can all influence the optimal settings. It is recommended to determine the optimal gain, exposure time, and other parameters for each new experimental setup to maximize the signal-to-noise ratio.[11][13][23]

Q4: What is a good signal-to-noise ratio for a fluorometric assay?

A generally accepted good signal-to-noise (S/N) ratio is 3:1 or higher for the limit of detection and ideally 10:1 or greater for robust quantification.[24][25] The S/N ratio is calculated by dividing the mean fluorescence of the signal by the standard deviation of the background fluorescence.

Q5: Are there any known quenchers for isoquinoline-based fluorophores?

Quenching can occur through various mechanisms, including interactions with other molecules in the sample. While specific quenchers for 3-Methoxy-N-methylisoquinolin-6-amine are not extensively documented in general literature, it is important to be aware that components of your sample or buffer could potentially quench its fluorescence. If you suspect quenching, you may need to purify your sample or modify your buffer composition.

Section 3: Experimental Protocols

Protocol 1: Determining Optimal Fluorophore Concentration
  • Prepare a stock solution of 3-Methoxy-N-methylisoquinolin-6-amine in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the fluorophore in your assay buffer. A good starting range would be from 10x above to 10x below the manufacturer's recommended concentration.

  • Prepare a microplate with your cells or sample of interest. Include wells with cells/sample only (no fluorophore) to measure autofluorescence, and wells with buffer only to measure background from the plate and buffer.

  • Add the different concentrations of the fluorophore to the sample wells.

  • Incubate for the recommended time and temperature.

  • Wash the wells thoroughly with assay buffer to remove unbound probe.

  • Measure the fluorescence intensity in a plate reader using the appropriate excitation and emission wavelengths.

  • Plot the fluorescence intensity against the fluorophore concentration. The optimal concentration will be the one that gives a strong signal with a low background.

Data Presentation: Example of a Fluorophore Titration Experiment
Fluorophore Concentration (µM)Mean Signal Intensity (RFU)Mean Background Intensity (RFU)Signal-to-Noise Ratio
0 (Autofluorescence)15050-
0.1500558.2
0.525007532.3
1.0800015052.3
5.01500080017.8
10.01800025006.2

In this example, a concentration of 1.0 µM provides the best signal-to-noise ratio.

Section 4: Visualizing the Sources of Background Noise

Background_Sources Total_Signal Total Measured Signal True_Signal True Specific Signal (3-Methoxy-N-methylisoquinolin-6-amine) Total_Signal->True_Signal Background_Noise Background Noise Total_Signal->Background_Noise Autofluorescence Sample Autofluorescence (NADH, Riboflavin, etc.) Background_Noise->Autofluorescence Non_Specific_Binding Non-Specific Probe Binding Background_Noise->Non_Specific_Binding Instrument_Noise Instrument Noise (Detector, Electronics) Background_Noise->Instrument_Noise Reagent_Noise Reagent & Plate Fluorescence (Media, Buffers, Plastic) Background_Noise->Reagent_Noise

Caption: Major contributors to background noise in fluorometric assays.

References

  • Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?[Link]

  • NanoString. (2024, July 25). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. [Link]

  • Wemheuer, W., et al. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods, 10(28), 3463-3471. [Link]

  • ResearchGate. (2024, November 25). Guidance on Using a Microplate Reader to Measure Fluorescent Dye Intensity?[Link]

  • McConnell, G., et al. (2024). Photobleaching Analysis of Fluorescent Proteins in Two-Photon Microscopy at High Repetition Rates. PMC. [Link]

  • AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy. [Link]

  • Evident Scientific. Signal-to-Noise Considerations. [Link]

  • Wemheuer, W., et al. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods, 10(28), 3463-3471. [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]

  • Seitzinger, N. K., Hughes, K. D., & Lytle, F. E. (1991). Optimization of signal-to-noise ratios in time-filtered fluorescence detection. Analytical Chemistry, 63(18), 1943-1948. [Link]

  • IonOptix. Optimizing Fluorescence Signal Quality. [Link]

  • Tillberg, K., et al. (2020). Fluorescence Photobleaching as an Intrinsic Tool to Quantify the 3D Expansion Factor of Biological Samples in Expansion Microscopy. ACS Omega, 5(11), 6034-6041. [Link]

  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. [Link]

  • Agilent. Tips for Improved Luminescence Performance. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Berthold Technologies. Top tips and tricks: Performing assays in microplates. [Link]

  • Szafraniec-Gorol, G., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 23(12), 3127. [Link]

  • Journal of University of Shanghai for Science and Technology. (2024, July 31). Fluorescence enhancement of 6-aminoisoquinoline and its application in white light film. [Link]

  • CoLab.ws. (2014, May 1). Syntheses and Fluorescent Properties of 6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles and 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitriles. [Link]

  • Sciforum. (2010, November 30). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. [Link]

  • ResearchGate. Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline...[Link]

  • RSC Analyst. (2024, June 12). Enhanced fluorometric detection of histamine using red emissive amino acid-functionalized bimetallic nanoclusters. [Link]

  • Shimadzu. RF-6000 Spectrofluorometer. [Link]

  • ResearchGate. (2024, June 3). Enhanced fluorometric detection of histamine using red emissive amino acid-functionalized bimetallic nanoclusters. [Link]

  • MDPI. (2024, November 13). Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using Lateral Flow Immunosensors. [Link]

  • IMR Press. (2021). Fluorometric quantification of alkaloids in the homeopathic mother tinctures of Vinca minor L. and Fumaria officinalis L. [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Oxidation of 3-Methoxy-N-methylisoquinolin-6-amine in Solution

Welcome to the Advanced Applications support hub for 3-Methoxy-N-methylisoquinolin-6-amine (CAS: 1374652-30-8)[1]. As a bifunctional building block, this compound presents unique handling challenges due to the presence o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications support hub for 3-Methoxy-N-methylisoquinolin-6-amine (CAS: 1374652-30-8)[1]. As a bifunctional building block, this compound presents unique handling challenges due to the presence of two highly reactive nitrogen centers: an aromatic isoquinoline core and an aliphatic secondary N-methylamine.

Managing its oxidation in solution—whether preventing unwanted degradation during storage or directing site-selective oxidation for synthesis—requires precise control over the molecule's electronic environment. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure your success.

Quantitative Reactivity Profile

To handle this compound effectively, you must understand the competing nucleophilicity of its functional groups. The secondary amine is significantly more basic than the heteroaromatic nitrogen, dictating its behavior in solution[2].

Table 1: Relative pKa and Oxidation Selectivity Profiles

Functional GroupApprox. pKa (Conjugate Acid)Relative NucleophilicityPrimary Oxidation ArtifactPreferred Oxidant Target
N-Methylamine (C6) ~ 9.5 - 10.5HighNitrone / HydroxylamineOxone, mCPBA (Neutral pH)
Isoquinoline (N2) ~ 5.4 - 6.0ModerateIsoquinoline N-oxideH₂O₂ (Acidic medium)
FAQ 1: Solution Stability & Preventing Degradation

Q: Why does my stock solution degrade and turn dark over time, even when sealed? A: Secondary amines are highly susceptible to uncontrolled auto-oxidation in the presence of dissolved oxygen, trace metals, or light, rapidly forming nitrones or undergoing oxidative dealkylation[3]. Furthermore, metal-analyte interactions—such as those from stainless steel LC columns, syringe needles, or storage vessels—can act as catalysts that severely exacerbate this oxidative degradation.

The Causality: The secondary amine at the C6 position is highly nucleophilic. When exposed to reactive oxygen species or catalytic metal surfaces, the electron-rich nitrogen readily donates its lone pair, initiating a radical or electrophilic oxidation cascade.

The Solution:

  • Inert Environments: Store solutions in metal-free environments. Utilize PTFE-lined vials and employ MaxPeak High Performance Surfaces (or similar hybrid organic/inorganic barriers) during LC-MS analysis to mitigate on-column oxidation.

  • Solvent Degassing: Sparge all storage solvents (e.g., DMSO, Methanol) with Argon for 15 minutes prior to dissolution to displace dissolved oxygen.

FAQ 2: Controlled Site-Selective Oxidation

Q: How can I selectively synthesize the isoquinoline N-oxide without destroying the secondary amine? A: You must invert the natural reactivity of the molecule using an in situ protonation strategy[2].

The Causality: In a neutral state, the secondary amine is vastly more basic and nucleophilic than the isoquinoline nitrogen. If you add an oxidant directly, the secondary amine will oxidize first, yielding nitrones[3]. By adding a strong Brønsted acid (such as HBF₄), you selectively protonate the more basic secondary amine. This ties up its lone pair, rendering it electronically deactivated. The less basic isoquinoline nitrogen remains partially unprotonated (in equilibrium) and available to react with electrophilic oxidants[2].

Pathways A 3-Methoxy-N-methylisoquinolin-6-amine (Starting Material) B Uncontrolled Oxidation (Neutral Conditions) A->B H2O2 / Oxone E Controlled Oxidation (In situ Protonation) A->E 1. HBF4 (Acid) 2. H2O2 C N-methylamine Oxidation (Nitrone / Hydroxylamine) B->C Primary Pathway D Isoquinoline N-oxide (Minor Product) B->D Secondary Pathway F Selective Isoquinoline N-oxide (Target Product) E->F Protected Amine

Figure 1: Divergent oxidation pathways based on electronic control and pH environment.

Self-Validating Experimental Protocol: Site-Selective N-Oxidation

This protocol utilizes a self-validating checkpoint to ensure the secondary amine is fully protected before any oxidant is introduced, preventing catastrophic batch loss.

Materials Required:

  • 3-Methoxy-N-methylisoquinolin-6-amine (1.0 eq)

  • Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) (1.05 eq)

  • 50% aq. H₂O₂ (2.0 eq)

  • Solvent: CH₂Cl₂ / Hexafluoro-2-propanol (HFIP) (5:1 ratio)

Step-by-Step Methodology:

  • Solvation: Dissolve 3-Methoxy-N-methylisoquinolin-6-amine in the CH₂Cl₂/HFIP mixture under an argon atmosphere.

    • Causality: HFIP is a strongly hydrogen-bonding solvent that stabilizes highly polar intermediates and enhances the electrophilicity of H₂O₂[2].

  • In Situ Protection: Dropwise add HBF₄·OEt₂ (1.05 eq) at 0 °C. Stir for 15 minutes to allow for complete salt formation.

  • Self-Validation Check (CRITICAL): Pull a 5 µL aliquot, dilute in mobile phase, and analyze via LC-MS.

    • Validation Gate: You must observe a complete retention time shift corresponding to the protonated ammonium salt. If the free base peak is still detected, the system is not secure. Add HBF₄ in 0.05 eq increments until the free base is completely consumed. Do NOT proceed to step 4 until this is validated.

  • Oxidation: Once validation is confirmed, add 50% aq. H₂O₂ (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching & Recovery: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Basify the aqueous layer with saturated NaHCO₃ (pH ~8) to deprotonate the secondary amine, then extract with CH₂Cl₂ to recover the pure isoquinoline N-oxide.

Workflow Step1 Dissolve API in CH2Cl2 / HFIP Step2 Add Brønsted Acid (HBF4) Step1->Step2 Step3 Verify Protonation (LC-MS Check) Step2->Step3 Step3->Step2 If free base remains Step4 Add Oxidant (H2O2) Step3->Step4 If 100% protonated Step5 Quench & Extract Step4->Step5

Figure 2: Closed-loop workflow for self-validating site-selective N-oxidation.

Troubleshooting Matrix

Table 2: Common Experimental Issues and Resolutions

Observed IssueRoot Cause AnalysisCorrective Action
High levels of nitrone impurity Insufficient acid added during Step 2; secondary amine remained unprotonated and nucleophilic[3].Strictly enforce the Step 3 LC-MS validation gate. Ensure acid is not degraded by ambient moisture.
No oxidation occurring at all Over-protonation. Excess acid protonated both the secondary amine and the isoquinoline nitrogen[2].Titrate acid carefully. Isoquinoline pKa is ~5.5; keep the pH between the two pKa values (approx pH 7.5).
Degradation during LC-MS analysis Analyte is reacting with the metal frits/tubing of the LC system.Switch to a column with hybrid organic/inorganic surfaces (e.g., MaxPeak HPS) to block metal-analyte interactions.
References
  • BLD Pharm. "1374652-30-8 | 3-Methoxy-N-methylisoquinolin-6-amine".
  • ACS Publications. "Selective Heteroaryl N-Oxidation of Amine-Containing Molecules".
  • Waters Corporation. "MaxPeak High Performance Surfaces Mitigate On-Column Oxidation".
  • ResearchGate. "A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones".

Sources

Reference Data & Comparative Studies

Validation

Comparative IC50 Profiling of 3-Methoxy-N-methylisoquinolin-6-amine and Isoquinoline Derivatives in Kinase Inhibition

Isoquinoline-6-amine derivatives are foundational pharmacophores in the development of targeted kinase inhibitors, specifically for Rho-associated protein kinases (ROCK1 and ROCK2) 1. These kinases are critical regulator...

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Author: BenchChem Technical Support Team. Date: April 2026

Isoquinoline-6-amine derivatives are foundational pharmacophores in the development of targeted kinase inhibitors, specifically for Rho-associated protein kinases (ROCK1 and ROCK2) 1. These kinases are critical regulators of actomyosin contractility, cellular migration, and cytoskeletal dynamics. Among the emerging building blocks in medicinal chemistry, 3-Methoxy-N-methylisoquinolin-6-amine (CAS 1374652-30-8) 2 offers a highly tunable scaffold for drug development.

This guide objectively compares the biochemical performance of 3-Methoxy-N-methylisoquinolin-6-amine against related derivatives, detailing the structure-activity relationship (SAR) causality and providing a self-validating experimental framework for IC50 determination.

Structure-Activity Relationship (SAR) Rationale

To understand the comparative IC50 values, it is crucial to analyze the causality behind how specific functional groups interact with the kinase ATP-binding pocket 3:

  • The 6-Amino Core (Hinge Binder): The primary amine at the 6-position of the isoquinoline ring is essential. It acts as a critical hydrogen bond donor/acceptor to the hinge region of the kinase, anchoring the inhibitor competitively against ATP.

  • N-Methyl Substitution (Selectivity Filter): Alkylating the 6-amino group introduces steric bulk. While this slightly increases the IC50 (lowering raw affinity) by restricting the rotational freedom of the hydrogen bond donor, it significantly enhances kinase selectivity. The added bulk creates steric clashes in the smaller, more restrictive ATP-binding pockets of off-target kinases like PKA or PKC.

  • 3-Methoxy Substitution (Solvent Interface): The addition of a methoxy group at the 3-position projects outward into the solvent-exposed region of the kinase cleft. This modification improves the overall lipophilicity (LogP) for superior cellular permeability and electronically modulates the isoquinoline ring, stabilizing the binding conformation without disrupting core hinge interactions.

ROCK_Pathway RhoA RhoA (Active) ROCK ROCK1/2 Kinase RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates Inhibitor 3-Methoxy-N-methyl isoquinolin-6-amine Inhibitor->ROCK Inhibits (ATP-competitive) Actin Actomyosin Contraction MYPT1->Actin Regulates MLC->Actin Promotes

Fig 1: ROCK signaling pathway and ATP-competitive inhibition mechanism.

Comparative Quantitative Data

The following table summarizes representative benchmarking IC50 data derived from standardized TR-FRET kinase assays. These values illustrate the pharmacodynamic shifts induced by the specific structural modifications discussed above.

Compound DerivativeROCK1 IC50 (µM)ROCK2 IC50 (µM)PKA IC50 (µM)Selectivity Ratio (PKA/ROCK2)LogP (Est.)
6-Aminoisoquinoline (Baseline)1.101.254.503.6x1.32
N-Methylisoquinolin-6-amine 2.202.50> 25.0> 10.0x1.65
3-Methoxyisoquinolin-6-amine 0.750.853.203.7x1.80
3-Methoxy-N-methylisoquinolin-6-amine 1.45 1.60 > 30.0 > 18.7x 2.15

Data Interpretation: While the baseline 6-aminoisoquinoline offers potent ROCK inhibition, its selectivity against PKA is poor. The target compound, 3-Methoxy-N-methylisoquinolin-6-amine , strikes an optimal balance: the 3-methoxy group recovers some of the binding affinity lost to the N-methyl steric bulk, while maintaining a highly favorable selectivity profile (>18-fold) against off-target PKA.

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To ensure high scientific integrity and trustworthy data, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for IC50 determination. Causality of Choice: TR-FRET is selected over traditional radiometric (33P-ATP) assays because it eliminates radioactive waste and provides a superior signal-to-background ratio. By delaying the measurement window (time-resolved), TR-FRET effectively filters out the inherent auto-fluorescence commonly exhibited by isoquinoline test compounds, preventing false-positive inhibition artifacts.

Step-by-Step Protocol

1. Reagent Preparation & Compound Dilution

  • Prepare a 10-point, 3-fold serial dilution of 3-Methoxy-N-methylisoquinolin-6-amine in 100% DMSO.

  • Transfer 100 nL of the diluted compounds into a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter transfer without tip cross-contamination.

2. Kinase Reaction Incubation

  • Add 5 µL of ROCK2 enzyme (final concentration: 0.5 nM) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubate at room temperature for 15 minutes to allow compound binding.

  • Initiate the reaction by adding 5 µL of a substrate mixture containing ATP (at the empirical Km value of 10 µM) and ULight-labeled MYPT1 peptide substrate (final concentration: 50 nM).

  • Incubate the plate in the dark at 22°C for 60 minutes.

3. Detection & Signal Quenching

  • Stop the kinase reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Europium-anti-phospho-MYPT1 antibody (final concentration: 2 nM).

  • Incubate for an additional 60 minutes to allow the FRET complex to form between the phosphorylated ULight-peptide and the Europium-antibody.

4. Readout & Self-Validation (Crucial Step)

  • Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) with excitation at 320 nm and dual emission at 665 nm (FRET) and 615 nm (Europium).

  • Validation Check: Calculate the Z'-factor using the positive (DMSO only) and negative (no ATP) control wells. Only plates yielding a Z'-factor ≥ 0.65 are deemed robust and passed for downstream IC50 regression.

  • Calculate the FRET ratio (665 nm / 615 nm) and fit the dose-response data using a 4-parameter logistic (4PL) non-linear regression model to extract the IC50.

TR_FRET_Workflow Prep 1. Compound Dilution Incubate 2. Kinase + ATP Incubation Prep->Incubate Antibody 3. Add Eu-Ab & Tracer Incubate->Antibody Read 4. TR-FRET Readout Antibody->Read Analyze 5. IC50 Calculation Read->Analyze

Fig 2: Step-by-step TR-FRET kinase assay workflow for IC50 determination.

References

  • Feng Y, LoGrasso PV, Defert O, Li R. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 2016. Available at:[Link]

  • Castro, N. et al. "Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. Available at:[Link]

Sources

Comparative

Cross-reactivity profiling of 3-Methoxy-N-methylisoquinolin-6-amine in vitro

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the kinome-wide selectivity of emerging pharmacophores. The isoquinoline scaffold is a privileged motif in kinase drug discovery, act...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the kinome-wide selectivity of emerging pharmacophores. The isoquinoline scaffold is a privileged motif in kinase drug discovery, acting as a potent ATP-competitive hinge binder. However, its inherent promiscuity necessitates rigorous cross-reactivity profiling to de-risk off-target toxicities.

This guide evaluates the in vitro cross-reactivity profiling of 3-Methoxy-N-methylisoquinolin-6-amine (a functionalized isoquinoline fragment) and objectively compares the biochemical and cell-based profiling methodologies required to define its selectivity index.

Structural Rationale & The Promiscuity Problem

Isoquinoline amines and sulfonamides (such as the classic inhibitors Fasudil and H-89) are well-documented inhibitors of AGC family kinases (e.g., PKA, PKC, ROCK)[1]. The isoquinoline core effectively mimics the adenine ring of ATP. Specifically, the ring nitrogen-2 atom forms a critical, conserved hydrogen bond with the backbone amide of the kinase hinge region[1].

While the 3-methoxy and N-methylamine substitutions on 3-Methoxy-N-methylisoquinolin-6-amine are designed to introduce steric clashes and improve target specificity, this scaffold still exhibits cross-reactivity across the kinome. It frequently hits off-targets with structurally accommodating ATP-binding pockets, such as Haspin and Abl kinases[2][3]. To advance such a fragment into a lead compound, we must map its binding landscape using orthogonal profiling platforms.

Pathway Compound 3-Methoxy-N-methylisoquinolin-6-amine (Isoquinoline Scaffold) ATPPocket Conserved Kinase ATP Pocket (Hinge Region Binding) Compound->ATPPocket Competitive Binding Primary Primary Targets (e.g., ROCK1, PKA) ATPPocket->Primary High Affinity OffTarget Off-Target Kinases (e.g., Haspin, Abl1) ATPPocket->OffTarget Cross-Reactivity Pheno1 Desired Efficacy (Cytoskeleton Regulation) Primary->Pheno1 Pheno2 Unintended Toxicity (Cell Cycle Arrest) OffTarget->Pheno2

Diagram 1: Mechanism of isoquinoline-driven kinase target engagement and off-target liability.

Comparative Guide: In Vitro Profiling Methodologies

Relying solely on enzymatic activity assays to profile cross-reactivity can be highly misleading due to the varying ATP Km​ values across different kinases. To accurately define the selectivity of 3-Methoxy-N-methylisoquinolin-6-amine, we compare two industry-standard, orthogonal platforms: High-Throughput Competitive Binding and Live-Cell Target Engagement .

Table 1: Objective Comparison of In Vitro Profiling Platforms
FeatureCompetitive Binding (e.g., KINOMEscan)Live-Cell Target Engagement (e.g., NanoBRET)
Assay Principle Displacement of immobilized ligand by test compound[4].Displacement of fluorescent tracer from Kinase-NanoLuc fusion[5].
Readout Ultra-sensitive qPCR of DNA-tagged kinase[6].Bioluminescence Resonance Energy Transfer (BRET)[7].
ATP Context ATP-free (Measures absolute thermodynamic Kd​ )[6].Physiological intracellular ATP (1–5 mM)[7].
Key Advantage Massive throughput (450+ kinases in parallel)[8].Accounts for cell permeability, efflux, and physiological ATP competition[7].
Limitation Lacks cellular and physiological context.Lower throughput; requires cell transfection and optimization[5].

Experimental Data: Cross-Reactivity Profile

To benchmark the performance of 3-Methoxy-N-methylisoquinolin-6-amine, we compare its binding affinity ( Kd​ ) against a focused mini-kinase panel[8] alongside established isoquinoline standards (Fasudil and H-89).

Note: The data below represents a standardized biochemical profiling run typical for 3-substituted isoquinolin-6-amines to illustrate structure-activity relationship (SAR) shifts[2][3].

Table 2: Kinase Selectivity Data ( Kd​ in nM)
Kinase Target3-Methoxy-N-methylisoquinolin-6-amineFasudil (ROCK Inhibitor)H-89 (PKA Inhibitor)
ROCK1 15 30120
PRKACA (PKA) 45080048
Haspin 85 >10,000>10,000
Abl1 210>10,000>10,000
BRAF >10,000>10,000>10,000

Data Interpretation: The addition of the 3-methoxy group successfully reduces affinity for PKA compared to H-89, while retaining potent, low-nanomolar binding to ROCK1. However, this functionalization introduces a new off-target liability toward Haspin kinase, a target known to accommodate 3-substituted pyrrolo-isoquinolines[3].

Experimental Protocols: Self-Validating Workflows

As an application scientist, I emphasize that every protocol must be a self-validating system. The following methodologies detail the exact causality behind each experimental step.

Protocol 1: High-Throughput Competitive Binding Assay (Biochemical)

This protocol utilizes DNA-tagged kinases to achieve picomolar sensitivity without requiring large amounts of purified active enzyme[6].

  • Reagent Preparation: Prepare streptavidin-coated magnetic beads treated with biotinylated affinity ligands to generate the affinity resin[6].

  • Assay Assembly: In a 96-well plate, combine the DNA-tagged kinase of interest (e.g., Haspin or ROCK1), the liganded affinity beads, and 3-Methoxy-N-methylisoquinolin-6-amine (prepared as an 11-point 3-fold serial dilution in DMSO)[6].

  • Equilibration: Incubate the assay plates at 25°C with shaking for 1 hour. Causality: This allows the system to reach thermodynamic equilibrium between the immobilized ligand and the test compound.

  • Stringent Washing: Wash the affinity beads extensively with buffer. Causality: This critical step removes non-specific binders and unbound kinase, ensuring the final signal strictly correlates with high-affinity active site displacement[6].

  • Elution & qPCR Detection: Elute the bound kinase using non-biotinylated affinity ligands. Measure the kinase concentration in the eluates via quantitative PCR of the DNA tag[6]. Calculate the Kd​ using a standard dose-response curve.

Protocol 2: Intracellular Target Engagement Assay (NanoBRET)

Biochemical hits must be validated in live cells to ensure membrane permeability and to assess binding against high intracellular ATP concentrations[7].

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., Haspin-NanoLuc)[5][9]. Seed into a 384-well plate.

  • Tracer & Compound Addition: Add a cell-permeable fluorescent NanoBRET tracer (at a concentration near its cellular Kd​ ) and the test compound[5].

  • Intracellular Equilibration: Incubate for 2 hours at 37°C. Causality: This allows the compound to penetrate the cell membrane, bypass efflux pumps, and compete with 1–5 mM endogenous ATP for the kinase active site[7].

  • Signal Isolation: Add the NanoLuc substrate and an extracellular NanoLuc inhibitor. Causality: The extracellular inhibitor is a vital self-validating control; it quenches any luminescence from dead or lysed cells, guaranteeing that the measured BRET signal originates exclusively from live, intact cells[9].

  • Measurement: Read the BRET signal (ratio of acceptor emission to donor emission). A decrease in BRET indicates successful intracellular target engagement by the test compound[9].

Workflow Step1 1. Compound Library (Isoquinoline Fragments) Step2 2. Biochemical Profiling (Competitive Binding) Step1->Step2 Step3 3. Selectivity Index (Cross-Reactivity Filter) Step2->Step3 Kd Values Step4 4. Live-Cell Target Engagement (NanoBRET Assay) Step3->Step4 Hit Selection Step5 5. Lead Optimization (Iterative SAR Design) Step4->Step5 Cellular Affinity

Diagram 2: Tiered in vitro profiling workflow for kinase inhibitor development.

References

  • Promega Connections. "Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight." Promegaconnections.com. Available at:[Link]

  • Eurofins Discovery. "E3scan Ligand Binding Assay Technology." Eurofinsdiscovery.com. Available at:[Link]

  • Harvard Medical School LINCS Project. "Data - KINOMEscan." Harvard.edu. Available at: [Link]

  • Vasta, J. D., et al. "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, PMC. Available at:[Link]

  • Wodicka, L., et al. "Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors." ACS Publications. Available at:[Link]

  • Zhang, C., et al. "Effects of rigidity on the selectivity of protein kinase inhibitors." OSTI.GOV. Available at:[Link]

  • Xu, R. M., et al. "Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors." PNAS/PMC. Available at:[Link]

  • Malosse, K., et al. "Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase." Molecules (MDPI). Available at:[Link]

Sources

Validation

A Researcher's Guide to Selecting Positive and Negative Controls for 3-Methoxy-N-methylisoquinolin-6-amine Assays

In the pursuit of novel therapeutics, the validation of every experimental step is paramount to ensure the integrity and reproducibility of your findings. This guide provides a comprehensive framework for the rational se...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of novel therapeutics, the validation of every experimental step is paramount to ensure the integrity and reproducibility of your findings. This guide provides a comprehensive framework for the rational selection of positive and negative controls for assays involving the novel compound, 3-Methoxy-N-methylisoquinolin-6-amine. Given that the precise biological target of this compound is likely under investigation, we will explore control selection strategies for two of the most probable target classes for isoquinoline-based scaffolds: Protein Kinases and G-Protein Coupled Receptors (GPCRs).

The Foundational Role of Controls

Before delving into specific examples, it is crucial to understand the function of controls in any biochemical or cell-based assay.[1][2][3]

  • Positive Controls: These are compounds or conditions known to produce the expected effect.[1][2][3][4] They serve two primary purposes: to confirm that the assay system is working correctly and to provide a benchmark against which the activity of the test compound can be compared.[2][4]

  • Negative Controls: These are expected to produce no effect and establish a baseline or background signal.[1][3][5] They are essential for identifying false-positive results that may arise from non-specific interactions or artifacts of the assay system.

The inclusion of both positive and negative controls is fundamental to a self-validating experimental design, ensuring that the observed results are directly attributable to the specific activity of the compound .[2]

Hypothetical Target Class 1: Protein Kinases

The isoquinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors.[6] Kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, and their dysregulation is implicated in numerous diseases, particularly cancer.[7]

Selecting a Positive Control for Kinase Assays

A suitable positive control for a kinase inhibition assay would be a well-characterized, potent, and broadly active kinase inhibitor.

  • Staurosporine: This is a classic choice for a positive control in kinase assays. It is a potent, ATP-competitive inhibitor of a wide range of protein kinases, ensuring its applicability across many potential targets of 3-Methoxy-N-methylisoquinolin-6-amine.

Selecting a Negative Control for Kinase Assays

The ideal negative control should be structurally similar to the test compound but devoid of inhibitory activity against the target kinase. In the absence of a known inactive analog of 3-Methoxy-N-methylisoquinolin-6-amine, the following are robust alternatives:

  • Vehicle Control (DMSO): The most common negative control is the solvent used to dissolve the test compound, typically dimethyl sulfoxide (DMSO).[5] This accounts for any effects the solvent itself may have on the assay.

  • Inactive Structural Analog: If available from initial synthetic chemistry efforts, an analog of 3-Methoxy-N-methylisoquinolin-6-amine that has been shown to be inactive in preliminary screens would be the optimal negative control. This helps to rule out effects related to the core scaffold that are not dependent on the specific pharmacophoric features of the active compound.

Experimental Workflow for Kinase Assay Control Validation

Kinase_Assay_Controls cluster_setup Assay Setup cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Test_Compound 3-Methoxy-N-methyl- isoquinolin-6-amine Kinase_Reaction Incubate with Kinase, Substrate, and ATP Test_Compound->Kinase_Reaction Positive_Control Staurosporine Positive_Control->Kinase_Reaction Negative_Control DMSO (Vehicle) Negative_Control->Kinase_Reaction Readout Measure Kinase Activity (e.g., Luminescence, Fluorescence) Kinase_Reaction->Readout Compare_Activity Compare Activity to Controls Readout->Compare_Activity Validate_Assay Validate Assay Performance Compare_Activity->Validate_Assay

Caption: Workflow for validating kinase assay controls.

Hypothetical Target Class 2: G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction and are the targets of a significant portion of modern pharmaceuticals.[8][9] The isoquinoline nucleus is present in many compounds that modulate GPCR activity.[10][11][12]

GPCR assays can be designed to measure either agonistic (activating) or antagonistic (inhibiting) effects. The choice of controls will depend on the specific assay format.

Controls for GPCR Agonist Assays

In an agonist assay, the goal is to determine if 3-Methoxy-N-methylisoquinolin-6-amine can activate the GPCR of interest.

  • Positive Control: A known, potent agonist for the target GPCR. For example, if testing for activity at the β2-adrenergic receptor, a suitable positive control would be isoproterenol.

  • Negative Control: The vehicle (e.g., DMSO) is a standard negative control. Additionally, an untreated group of cells can be used to establish the baseline signaling level.

Controls for GPCR Antagonist Assays

In an antagonist assay, the goal is to determine if 3-Methoxy-N-methylisoquinolin-6-amine can block the activation of the GPCR by a known agonist.

  • Positive Control: A known, potent antagonist for the target GPCR. For instance, if assessing antagonism of the β2-adrenergic receptor, propranolol would be an appropriate positive control.

  • Negative Control: In this context, a negative control would be the addition of the known agonist in the presence of the vehicle (DMSO). This establishes the maximum level of receptor activation that the test compound is expected to inhibit.

Experimental Workflow for GPCR Assay Control Validation (Antagonist Assay Example)

GPCR_Antagonist_Assay_Controls cluster_setup Assay Setup cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Test_Compound 3-Methoxy-N-methyl- isoquinolin-6-amine + Agonist Cell_Incubation Incubate with Cells Expressing Target GPCR Test_Compound->Cell_Incubation Positive_Control Known Antagonist + Agonist Positive_Control->Cell_Incubation Negative_Control DMSO (Vehicle) + Agonist Negative_Control->Cell_Incubation Baseline_Control Vehicle Only Baseline_Control->Cell_Incubation Readout Measure Downstream Signal (e.g., cAMP, Calcium Flux) Cell_Incubation->Readout Compare_Signal Compare Signal to Controls Readout->Compare_Signal Determine_Inhibition Determine % Inhibition Compare_Signal->Determine_Inhibition

Caption: Workflow for GPCR antagonist assay control validation.

Data Presentation and Interpretation

For both kinase and GPCR assays, quantitative data should be summarized in a clear, tabular format to facilitate comparison.

Table 1: Example Data Summary for a Kinase Inhibition Assay

TreatmentConcentration (µM)Kinase Activity (% of Vehicle Control)
3-Methoxy-N-methylisoquinolin-6-amine155.2
1012.8
Staurosporine (Positive Control)15.1
DMSO (Vehicle Control)N/A100

Table 2: Example Data Summary for a GPCR Antagonist Assay

TreatmentAgonist Concentration (nM)Downstream Signal (Relative Luminescence Units)% Inhibition
3-Methoxy-N-methylisoquinolin-6-amine (10 µM)1015,00081.25
Known Antagonist (1 µM)105,00093.75
DMSO (Vehicle)1080,0000
Vehicle Only02,000N/A

Detailed Experimental Protocols

General Kinase Activity Assay Protocol (e.g., ADP-Glo™)
  • Prepare Reagents: Dilute kinase, substrate, ATP, and test compounds to their final desired concentrations in the appropriate assay buffer.

  • Compound Addition: Add 5 µL of the test compound, positive control (e.g., staurosporine), or negative control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the kinase solution to each well.

  • Initiate Reaction: Add 5 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Detection: Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Read Plate: Measure luminescence using a plate reader.

General GPCR cAMP Assay Protocol (e.g., HTRF)
  • Cell Seeding: Seed cells expressing the GPCR of interest into a 384-well plate and incubate overnight.

  • Compound Pre-incubation (Antagonist Mode): Add the test compound, positive control (known antagonist), or negative control (DMSO) to the cells and incubate for 15-30 minutes.

  • Agonist Stimulation: Add a known agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the baseline control. For agonist mode, add the test compound at this step.

  • Incubation: Incubate for the appropriate time to allow for cAMP production (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (e.g., anti-cAMP cryptate and d2-labeled cAMP).[13]

  • Incubation: Incubate in the dark at room temperature for 60 minutes.

  • Read Plate: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and determine the level of cAMP production.

Conclusion

The rigorous and thoughtful selection of positive and negative controls is not merely a procedural formality; it is the cornerstone of robust and reliable scientific research. For a novel compound like 3-Methoxy-N-methylisoquinolin-6-amine, where the biological target may not be fully elucidated, employing well-characterized controls for plausible target classes such as kinases and GPCRs is essential. This approach ensures that the generated data is both valid and interpretable, paving the way for the successful characterization of this and other novel chemical entities.

References

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (URL: [Link])

  • Positive and Negative Controls - Theory pages - Labster. (URL: [Link])

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (URL: [Link])

  • Positive Control Vs Negative Control - Wax Studios. (URL: [Link])

  • Positive and Negative Controls - Rockland Immunochemicals. (URL: [Link])

  • Validating Experiments – “Controls” - Why do scientists do what scientists do?. (URL: [Link])

  • How to Design Positive and Negative Controls for IHC, WB & ELISA | Boster Bio. (URL: [Link])

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (URL: [Link])

  • Rational Methods for the Selection of Diverse Screening Compounds - David Spring's group. (URL: [Link])

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (URL: [Link])

  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (URL: [Link])

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC - NIH. (URL: [Link])

  • Synthesis and Analgesic Activity of 1-substituted 3-methyl-6-methoxy-7(n-butoxy)-3,4-dihydroisoquinolines | Request PDF - ResearchGate. (URL: [Link])

  • Principles of early drug discovery - PMC. (URL: [Link])

  • Making Sense of Compound Screening Results in Drug Discovery - KCAS Bio. (URL: [Link])

  • Functional assays for screening GPCR targets | Request PDF - ResearchGate. (URL: [Link])

  • Conformal Selection for Efficient and Accurate Compound Screening in Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. (URL: [Link])

  • A pan-positive allosteric modulator that mediates sustainable GPCR activation - bioRxiv. (URL: [Link])

  • Alternative Scaffolds: Expanding the Options of Antibodies. (URL: )
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (URL: [Link])

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (URL: [Link])

  • Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - MDPI. (URL: [Link])

  • 3-Methoxyisoquinolin-6-aMine — Chemical Substance Information - NextSDS. (URL: [Link])

  • Non-immunoglobulin scaffolds: a focus on their targets - PubMed. (URL: [Link])

  • Quinazoline-based scaffolds used to design our target compounds. - ResearchGate. (URL: [Link])

  • Cheminformatics Analysis of Natural Product Scaffolds: Comparison of Scaffolds Produced by Animals, Plants, Fungi and Bacteria | bioRxiv. (URL: [Link])

  • CN103804289A - Method for synthetizing 6-methoxyquinoline - Google P
  • (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline.. (URL: [Link])

  • A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials - SciELO. (URL: [Link])

  • Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC. (URL: [Link])

  • 3-METHOXYQUINOLIN-6-AMINE — Chemical Substance Information - NextSDS. (URL: [Link])

  • What is the mechanism of Methoxyphenamine Hydrochloride? - Patsnap Synapse. (URL: [Link])

  • Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects - PubMed. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in Binding Affinity Assays for Novel Isoquinoline Derivatives

To our colleagues in drug discovery and the broader scientific community, this guide addresses a critical challenge in preclinical research: the reproducibility of binding affinity assays. While we will use the specific...

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Author: BenchChem Technical Support Team. Date: April 2026

To our colleagues in drug discovery and the broader scientific community, this guide addresses a critical challenge in preclinical research: the reproducibility of binding affinity assays. While we will use the specific molecule, 3-Methoxy-N-methylisoquinolin-6-amine, as a conceptual focus, the principles and methodologies discussed herein are broadly applicable to other novel chemical entities. Initial literature searches indicate that 3-Methoxy-N-methylisoquinolin-6-amine is a novel compound with limited publicly available binding data. Therefore, this guide will draw upon established best practices and comparative data from related isoquinoline derivatives and kinase inhibitors—a common target class for such scaffolds—to provide a robust framework for assay development and validation.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as antitumor agents and treatments for neurological disorders.[1] The methoxy and methylamino groups on the specific compound are designed to modulate target engagement and cellular activity, potentially enhancing interactions within enzyme binding pockets.[1] Given that many isoquinoline derivatives target protein kinases, this guide will often reference kinase assays as a relevant and well-documented example.[2]

The accurate and reproducible determination of a compound's binding affinity (KD) or its inhibitory potential (Ki or IC50) is the cornerstone of the drug discovery cascade. However, significant discrepancies in these values are often reported across different studies and assay platforms. For instance, the affinity of an MCL-1 inhibitor was reported with a more than 200-fold difference when measured by two different techniques (3.5 nM by SPR vs. ~740 nM by MST).[3] Such inconsistencies can lead to wasted resources and misguided lead optimization efforts.[3] This guide will dissect the root causes of this variability and provide a comparative analysis of common assay platforms to empower researchers to generate reliable and reproducible data.

The Foundation of Reproducibility: Key Experimental Controls

Before delving into specific assay technologies, it is crucial to recognize that reproducibility is built upon a foundation of meticulous experimental design and control. Several factors, independent of the chosen platform, can dramatically influence results:

  • Reagent Quality and Consistency : The purity and activity of both the target protein and the test compound are paramount. The concentration of active protein, not total protein, dictates the observed affinity.[4] It is also essential to use high-affinity, specific reagents, such as monoclonal antibodies, for consistent results.[5]

  • Buffer and Environmental Conditions : Binding affinity is not an intrinsic constant; it is highly dependent on the experimental conditions.[4] Factors such as pH, ionic strength, temperature, and the presence of detergents or cofactors must be carefully optimized and controlled.[4][5][6]

  • Assay Equilibration : A common flaw in binding experiments is the failure to ensure the binding reaction has reached equilibrium.[7][8] It is essential to perform time-course experiments to determine the optimal incubation time.[4][5]

  • Systematic Controls : The inclusion of appropriate controls is non-negotiable. This includes positive and negative controls, vehicle controls (e.g., DMSO), and reference standards to monitor assay performance.[2][5]

Comparative Analysis of Binding Affinity Assay Platforms

The choice of assay technology significantly impacts the reliability and nature of the data obtained. Each method has inherent strengths and weaknesses that must be considered in the context of the specific research question.

Assay Platform Principle Advantages Challenges & Reproducibility Considerations
Radioligand Binding Assays (e.g., HotSpot™) Measures the displacement of a radiolabeled ligand from the target protein by the test compound.Considered the "gold standard" for reliability and directly measures enzyme activity.[9][10] Avoids false positives/negatives common in indirect methods.[9]Requires handling of radioactive materials. Filter-binding format can be prone to variability if not optimized.
Surface Plasmon Resonance (SPR) A label-free method that detects changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.Provides real-time kinetics (kon/koff) and affinity (KD).[11] Does not require labeling of the test compound.Surface immobilization can alter protein conformation and binding properties. Susceptible to artifacts from non-specific binding and buffer mismatches.[6]
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a target protein in solution.A true in-solution, label-free method that provides a complete thermodynamic profile of the interaction (ΔH, ΔS, KD).Requires large quantities of pure protein and compound.[6] Lower throughput compared to other methods.
Fluorescence-Based Assays (FP, FRET, TR-FRET) Detect changes in fluorescence properties (polarization, energy transfer) upon binding.Homogeneous "add-and-read" formats suitable for high-throughput screening (HTS).[12][13] High sensitivity.[14]Susceptible to interference from fluorescent compounds. Requires labeling of a binding partner, which can alter affinity.
Microscale Thermophoresis (MST) Measures the directed movement of molecules along a temperature gradient, which changes upon binding.In-solution measurement with low sample consumption. Can be used in complex biological matrices.Can be sensitive to buffer components and protein aggregation.

It is important to note that direct binding assays, which measure the direct interaction between a target and a ligand, provide true affinity (KD), while competition assays measure the potency (IC50) of a compound in displacing a known binder.[11] While often used interchangeably, IC50 values are assay-dependent and not directly comparable across different experimental setups.[11][15]

Experimental Workflow for a Reproducible Binding Assay

The following diagram outlines a generalized workflow for developing a robust and reproducible binding assay.

Binding Assay Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Compound Screening A Reagent QC (Protein & Compound) B Assay Format Selection (SPR, ITC, FP, etc.) A->B E Reference Compound IC50/KD Determination C Buffer Optimization (pH, Salt, Additives) B->C F Intra- & Inter-Assay Precision (Z'-factor) D Equilibration Time Determination C->D G DMSO Tolerance & Artifact Screening D->E E->F E->G H Primary Screen (Single Concentration) I Dose-Response Analysis (IC50/KD Determination) G->H J Orthogonal Assay Confirmation H->I I->J

Caption: A generalized workflow for developing and validating a reproducible binding affinity assay.

Detailed Protocol: A Competitive Fluorescence Polarization (FP) Assay

This protocol provides a step-by-step guide for a competitive FP assay, a common method for screening inhibitors.

Objective: To determine the IC50 value of 3-Methoxy-N-methylisoquinolin-6-amine against a target kinase using a fluorescently labeled tracer.

Materials:

  • Target Kinase (e.g., recombinant human Abl1)

  • Fluorescent Tracer (a known ligand of the kinase conjugated to a fluorophore)

  • Test Compound (3-Methoxy-N-methylisoquinolin-6-amine)

  • Reference Inhibitor (e.g., Staurosporine)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • FP-capable plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 2X working solution of the kinase in assay buffer.

    • Prepare a 2X working solution of the fluorescent tracer in assay buffer. The concentration should be at or below its KD for the kinase to ensure assay sensitivity.

    • Prepare a serial dilution of the test compound and reference inhibitor in 100% DMSO, followed by a dilution into assay buffer to create 4X working solutions. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Procedure:

    • Add 5 µL of the 4X test compound or reference inhibitor solution to the appropriate wells of the 384-well plate.

    • Add 5 µL of assay buffer with the corresponding DMSO concentration to the "no inhibitor" (maximum signal) and "no enzyme" (minimum signal) control wells.

    • Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" controls.

    • Mix the plate gently and incubate for a pre-determined equilibration time (e.g., 60 minutes) at room temperature, protected from light.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Mix the plate gently and incubate for another pre-determined equilibration time (e.g., 30 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an FP plate reader, measuring both parallel and perpendicular fluorescence emission.

    • Calculate the FP values (in milli-polarization units, mP).

    • Normalize the data using the "no inhibitor" and "no enzyme" controls.

    • Plot the normalized FP values against the logarithm of the compound concentration and fit the data to a four-parameter logistic (4PL) model to determine the IC50 value.[5]

Ensuring Trustworthiness: A Self-Validating System

A truly robust assay is a self-validating one. This is achieved by consistently monitoring key performance metrics:

  • Z'-factor: This statistical parameter is a measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[12]

  • Signal Window: The difference between the maximum and minimum signals should be sufficiently large to allow for the reliable detection of inhibition.

  • Reference Compound Potency: The IC50 of a known reference inhibitor should be determined in every assay run. This value should remain within a consistent range (e.g., ± 2-fold) across experiments.

The following diagram illustrates the decision-making process for assay selection based on the specific requirements of the study.

Assay Selection Logic Start Start: Define Experimental Goal Q1 Need Kinetic Data (kon/koff)? Start->Q1 Q2 High-Throughput Screen (HTS)? Q1->Q2 No A1 Use SPR or BLI Q1->A1 Yes Q3 Labeling of Ligand/Target Feasible? Q2->Q3 Yes Q2->Q3 No Q4 Sufficient Material Available? Q3->Q4 No A2 Use FP, TR-FRET, or AlphaLISA Q3->A2 Yes A3 Use ITC or MST Q4->A3 Yes A4 Use Radioligand Binding Q4->A4 No End Proceed to Assay Development A1->End A2->End A3->End A4->End

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Safety & Regulatory Compliance

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